molecular formula C5H8ClN3 B566802 Pyridazin-3-ylmethanamine hydrochloride CAS No. 1228788-25-7

Pyridazin-3-ylmethanamine hydrochloride

Cat. No.: B566802
CAS No.: 1228788-25-7
M. Wt: 145.59
InChI Key: QUOOMAKWNPXZHT-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOOMAKWNPXZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697543
Record name 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228788-25-7
Record name 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Pyridazin-3-ylmethanamine Hydrochloride - A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of Pyridazin-3-ylmethanamine hydrochloride, a key heterocyclic amine building block. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. This guide details the compound's physicochemical properties, outlines a representative synthesis protocol, and explores its critical application in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Compound Identification and Properties

This compound is a stable, solid-form of the parent amine, valued for its utility as a versatile synthetic intermediate. The pyridazine motif is of significant interest in medicinal chemistry due to its unique electronic properties and ability to engage in specific biological interactions.[1]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValue
Compound Name This compound
CAS Number 1228788-25-7
Molecular Formula C₅H₈ClN₃
IUPAC Name (Pyridazin-3-yl)methanamine hydrochloride
SMILES C1=CC=NN=C1CN.Cl
PubChem CID 53419881
Physicochemical Properties

Key physicochemical data for the compound are presented below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValue
Molecular Weight 145.59 g/mol
Physical Form Solid
Purity (Typical) ≥97%
Storage Conditions Inert atmosphere, room temperature (2-8°C recommended for long-term storage), protect from light.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of the pyridazine core followed by the reduction of a nitrile or a related functional group to the primary amine, and subsequent salt formation. While numerous methods exist for constructing the pyridazine ring, a common and direct precursor is 3-cyanopyridazine.

Representative Synthesis Protocol: Reduction of 3-Cyanopyridazine

This protocol describes a representative method for the synthesis of (Pyridazin-3-yl)methanamine from 3-cyanopyridazine, followed by conversion to its hydrochloride salt.

Principle: The nitrile group of 3-cyanopyridazine is chemically reduced to a primary amine using a suitable reducing agent, such as zinc in acetic acid or catalytic hydrogenation. The resulting free amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Materials and Reagents:

  • 3-Cyanopyridazine

  • Zinc dust

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Hydrochloric Acid (e.g., 4M in Dioxane or gaseous HCl)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reduction of Nitrile:

    • To an ice-cold solution of 3-cyanopyridazine in a mixture of ethanol and acetic acid, add zinc dust portion-wise over 30 minutes while stirring vigorously.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

    • Upon completion, filter the reaction mixture to remove excess zinc and other insoluble materials. Wash the residue with ethanol.[2]

  • Work-up and Isolation of the Free Amine:

    • Combine the filtrate and washes and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dilute the resulting crude mass with water and carefully basify with a saturated sodium bicarbonate solution until the pH is > 8.

    • Extract the aqueous layer multiple times with ethyl acetate.[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude (Pyridazin-3-yl)methanamine as an oil or solid.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) dropwise with stirring.

    • A precipitate will form. Continue addition until no further precipitation is observed.

    • Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

G cluster_reduction Step 1: Reduction cluster_workup Step 2: Work-up cluster_salt Step 3: Salt Formation Precursor 3-Cyanopyridazine Reaction_Mix Reaction Mixture (Stir 16-24h) Precursor->Reaction_Mix Reagents_Red Zinc Dust + Acetic Acid/Ethanol Reagents_Red->Reaction_Mix Filtration1 Filtration Reaction_Mix->Filtration1 Filtrate Filtrate Filtration1->Filtrate Evaporation1 Solvent Evaporation Filtrate->Evaporation1 Basification Basification (NaHCO3) & Extraction (EtOAc) Evaporation1->Basification Drying Drying & Evaporation Basification->Drying Free_Amine (Pyridazin-3-yl)methanamine (Free Base) Drying->Free_Amine Precipitation Precipitation & Filtration Free_Amine->Precipitation Reagents_Salt HCl in Dioxane/ Ethyl Acetate Reagents_Salt->Precipitation Final_Product Pyridazin-3-ylmethanamine HCl (Final Product) Precipitation->Final_Product

Caption: General workflow for the synthesis of Pyridazin-3-ylmethanamine HCl.

Applications in Drug Development

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in several approved drugs and numerous clinical candidates.[1] Its unique properties, including a high dipole moment and robust hydrogen-bonding capacity, make it valuable for establishing strong and specific interactions with biological targets.[1] this compound serves not as a direct therapeutic agent, but as a crucial starting material for constructing more complex molecules with tailored biological activities, ranging from anticancer to anti-inflammatory agents.[3][4]

Role in Targeted Protein Degradation (TPD)

A primary and cutting-edge application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. They function by hijacking the body's own ubiquitin-proteasome system (UPS).[5][6] A PROTAC molecule consists of three key components:

  • A warhead that binds to the target Protein of Interest (POI).

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.

This compound provides a versatile scaffold, often incorporated into the linker or serving as an anchor point to which the linker and one of the binding moieties are attached. The amine handle allows for straightforward amide bond formation or other coupling chemistries, facilitating the modular assembly of the final PROTAC molecule.[7]

Mechanism of Action: Role in the PROTAC Pathway

This compound itself does not directly modulate a signaling pathway. Instead, it is a structural component of molecules that co-opt the Ubiquitin-Proteasome Pathway for targeted protein degradation. The diagram below illustrates the logical flow of this process.

G cluster_components PROTAC Components cluster_system Cellular System POI_Ligand Warhead (Binds Target Protein) Linker Linker Scaffold (Derived from Pyridazine amine) E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Ternary Formation of POI-PROTAC-E3 Ternary Complex Linker->Ternary PROTAC bridges interaction POI Target Protein (Disease-Causing) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination of Target Protein Ternary->Ub Proteasome Recognition & Degradation by Proteasome Ub->Proteasome Result Target Protein Eliminated Proteasome->Result

Caption: Role of a pyridazine-containing PROTAC in the protein degradation pathway.

This event-driven mechanism allows PROTACs to act catalytically, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. This offers significant advantages over traditional inhibitors, which require sustained occupancy of a target's active site.[6]

Safety and Handling

This compound is a chemical reagent and should be handled in accordance with standard laboratory safety procedures.

Safety InformationDetails
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This is a summary. Users should consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value chemical intermediate with a critical role in modern medicinal chemistry. Its primary application as a versatile building block for the synthesis of complex therapeutic agents, most notably PROTACs, positions it at the forefront of innovative drug discovery. The ability to readily incorporate this pyridazine scaffold enables researchers to develop sophisticated molecules capable of harnessing cellular machinery for targeted protein degradation, opening new avenues for treating diseases previously considered "undruggable."

References

Technical Guide: Physicochemical Properties of Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3-ylmethanamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Its pyridazine core is a key structural motif in various biologically active compounds. Understanding the physicochemical properties of this molecule is fundamental for its application in research and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the available physicochemical data, synthesis protocols, and standard experimental methodologies for the characterization of this compound.

Chemical Identity and Properties

A summary of the key identification and physicochemical parameters for this compound is presented below. It is important to note that while some properties are readily available from commercial suppliers and databases, specific experimental data for properties such as melting point, boiling point, pKa, and logP are not consistently reported in publicly accessible literature.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1228788-25-7[1]
Molecular Formula C5H8ClN3N/A
Molecular Weight 145.59 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point Not explicitly reportedN/A
Boiling Point Not explicitly reportedN/A
Solubility Soluble in water (predicted)N/A
pKa Not explicitly reportedN/A
LogP (predicted) -0.8 to 1.4 (range from various sources)N/A

Synthesis Protocol

A representative synthetic route for the preparation of this compound has been described in the patent literature. The following is a generalized protocol based on this information.

Synthesis of this compound from 3-cyanopyridazine

This method involves the reduction of the nitrile group of 3-cyanopyridazine in the presence of a catalyst and a source of hydrogen, followed by salt formation with hydrochloric acid.

Materials:

  • 3-cyanopyridazine

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H2)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 3-cyanopyridazine in methanol.

  • Carefully add 10% Palladium on carbon to the solution.

  • Add concentrated hydrochloric acid to the mixture.

  • The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction mixture is purged with an inert gas.

  • The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/ether).

G cluster_synthesis Synthesis Workflow 3-cyanopyridazine 3-cyanopyridazine Dissolution Dissolve in Methanol 3-cyanopyridazine->Dissolution Catalyst_Addition Add 10% Pd/C and HCl Dissolution->Catalyst_Addition Hydrogenation Hydrogenation (H2, RT) Catalyst_Addition->Hydrogenation Filtration Filter to remove Pd/C Hydrogenation->Filtration Concentration Concentrate filtrate Filtration->Concentration Final_Product Pyridazin-3-ylmethanamine hydrochloride Concentration->Final_Product

A simplified workflow for the synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

Detailed experimental data for this compound is not widely available. The following sections describe standard methodologies that can be employed by researchers to determine its key physicochemical properties.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

G cluster_mp Melting Point Determination Workflow Sample_Prep Pack powdered sample in capillary tube Apparatus_Setup Place in melting point apparatus Sample_Prep->Apparatus_Setup Heating Heat at a controlled rate Apparatus_Setup->Heating Observation Record onset and clear point temperatures Heating->Observation Result Determine melting range Observation->Result

Workflow for determining the melting point using the capillary method.
Solubility Assessment

Solubility is a critical parameter for drug development, affecting bioavailability and formulation.

Methodology: Shake-Flask Method

  • An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • This process is repeated for a range of pharmaceutically relevant solvents and pH values.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the amine are equal.

G cluster_pka pKa Determination Logical Flow Start Solution of Pyridazin-3-ylmethanamine HCl Titration Titrate with strong base (NaOH) Start->Titration pH_Measurement Monitor pH continuously Titration->pH_Measurement Data_Plotting Plot pH vs. Volume of Titrant pH_Measurement->Data_Plotting Analysis Identify midpoint of buffer region Data_Plotting->Analysis Result Determine pKa Analysis->Result

Logical flow for the determination of pKa via potentiometric titration.
LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method (Octanol-Water)

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not currently available in the public domain, this document outlines the necessary protocols for its comprehensive characterization. The provided synthesis and experimental workflows offer a practical starting point for researchers and scientists working with this compound. Further experimental investigation is encouraged to populate the quantitative data for the key physicochemical parameters, which will be invaluable for its future applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridazin-3-ylmethanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details the synthetic pathway from 3-cyanopyridazine, including a detailed experimental protocol for its reduction and subsequent salt formation. Furthermore, it presents a thorough characterization of the final compound through various analytical techniques, with all quantitative data summarized in structured tables for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of pyridazine-3-carbonitrile (also known as 3-cyanopyridazine). This method provides a direct and efficient route to the desired primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

A plausible synthetic route involves the reduction of the nitrile group of 3-cyanopyridazine using a suitable catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere. The resulting free base, pyridazin-3-ylmethanamine, is then treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol:

A detailed experimental protocol for a similar reduction of a nitrile to a primary amine is described in the literature and can be adapted for this synthesis. The following procedure is a representative example:

Step 1: Catalytic Hydrogenation of Pyridazine-3-carbonitrile

  • To a solution of pyridazine-3-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, is added a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • The reaction mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen gas atmosphere (typically 40-50 psi).

  • The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction is deemed complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude pyridazin-3-ylmethanamine free base.

Step 2: Formation of the Hydrochloride Salt

  • The crude pyridazin-3-ylmethanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred solution of the free base at 0 °C.

  • The addition of HCl will cause the precipitation of the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Melting Point Analysis: The melting point is a physical property used to assess the purity of the synthesized compound.

Data Presentation:

The following tables summarize the expected quantitative data for the characterization of this compound.

Parameter Value
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
Appearance White to off-white solid
Melting Point Not available in searched results
Purity >95% (typical)

Table 1: Physical and Chemical Properties.

Technique Observed Data
¹H NMR Data not available in searched results
¹³C NMR Data not available in searched results
IR (cm⁻¹) Data not available in searched results
Mass Spec (m/z) Data not available in searched results

Table 2: Spectroscopic Data.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Pyridazine-3-carbonitrile Reduction Catalytic Hydrogenation (H₂, Pd/C) Start->Reduction FreeBase Pyridazin-3-ylmethanamine (Free Base) Reduction->FreeBase SaltFormation HCl Addition FreeBase->SaltFormation FinalProduct Pyridazin-3-ylmethanamine HCl SaltFormation->FinalProduct

Caption: Synthetic workflow for this compound.

Characterization_Workflow Sample Pyridazin-3-ylmethanamine HCl Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS MP Melting Point Analysis Sample->MP Data Characterization Data NMR->Data IR->Data MS->Data MP->Data

Caption: Characterization workflow for the synthesized compound.

Spectral Data and Experimental Protocols for Pyridazin-3-ylmethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for Pyridazin-3-ylmethanamine hydrochloride (CAS No: 1228788-25-7). Due to the limited availability of public experimental data for this specific salt, this guide combines reported data for the corresponding free base with expected spectral characteristics for the hydrochloride form, alongside generalized experimental protocols.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₅H₈ClN₃

  • Molecular Weight: 145.59 g/mol [1]

  • Structure: Chemical structure of this compound

Spectral Data Summary

The following tables summarize the available and predicted spectral data for Pyridazin-3-ylmethanamine and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been found in publicly accessible literature. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of pyridazine derivatives. These predictions are for the protonated form, as would be expected for the hydrochloride salt in a suitable solvent like DMSO-d₆ or D₂O.

Table 1: Predicted NMR Spectral Data

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H~9.2 (H6)dd
~8.0 (H4)dd
~7.8 (H5)dd
~4.5 (CH₂)sBroad singlet due to exchange with D₂O or coupling to NH₃⁺
~8.5 (NH₃⁺)br sChemical shift is concentration and solvent dependent
¹³C~155 (C3)
~150 (C6)
~135 (C4)
~130 (C5)
~40 (CH₂)
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
N-H (Ammonium salt)3200 - 2800Stretching (broad)
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=N, C=C (Aromatic ring)1600 - 1450Stretching
N-H (Ammonium salt)1600 - 1500Bending
C-N1250 - 1020Stretching
Mass Spectrometry (MS)

While no direct experimental mass spectrum for the hydrochloride salt is available, data for the free base, Pyridazin-3-ylmethanamine, is predicted in the PubChem database (CID 22639518). In a mass spectrometer, the hydrochloride salt would typically be observed as the protonated free base.

Table 3: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺110.07127
[M+Na]⁺132.05321

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and MS spectra for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is run. A larger number of scans is usually required due to the low natural abundance of ¹³C. The spectral width typically ranges from 0 to 200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid): The compound, being a solid salt, can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[2][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted.[5]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is commonly used for polar molecules like amine salts.[6]

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.[7][8]

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationships between the different spectroscopic techniques.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Pyridazin-3-ylmethanamine Hydrochloride NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Final_Structure Verified Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Spectral_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound Pyridazin-3-ylmethanamine HCl C₅H₈ClN₃ NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_info C-H Framework Connectivity NMR->NMR_info IR_info Functional Groups (N-H, C=N, C=C) IR->IR_info MS_info Molecular Weight Fragmentation MS->MS_info

Caption: Relationship between the compound and the information derived from different spectroscopic techniques.

References

Commercial Availability and Synthetic Protocol of Pyridazin-3-ylmethanamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3-ylmethanamine hydrochloride is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyridazine core is a key structural motif in a variety of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed synthetic protocol, and a broader look at the experimental contexts and signaling pathways associated with pyridazine derivatives.

Commercial Availability

This compound is readily available from a range of commercial suppliers. The compound is typically offered in various purities and quantities to meet the needs of both small-scale research and larger-scale drug development projects. Below is a summary of representative suppliers and their offerings.

SupplierCAS NumberMolecular FormulaPurityAvailable Quantities
BLD Pharm1228788-25-7C₅H₈ClN₃------
ECHEMI1228788-25-7C₅H₈ClN₃------
LookChem1228788-25-7C₅H₈ClN₃------
Various1228788-25-7C₅H₈ClN₃≥95%100mg, 250mg, 1g, 5g, 10g

Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information.

Synthesis of this compound

A reliable protocol for the synthesis of this compound has been described in the patent literature. The synthesis involves the reduction of pyridazine-3-carbonitrile.

Experimental Protocol

Materials:

  • Pyridazine-3-carbonitrile

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 6N solution)

  • Palladium on carbon (Pd/C, 10%)

  • Parr shaker apparatus

Procedure:

  • To a solution of pyridazine-3-carbonitrile (500 mg, 4.7 mmol) in methanol (10 mL), add 6N HCl (2 mL, 12 mmol).

  • To this mixture, add 10% Pd/C (50 mg).

  • Place the reaction mixture on a Parr shaker and agitate under a hydrogen atmosphere (40 psig) for 2 hours.

  • Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

This protocol provides a straightforward method for obtaining the desired product for further use in synthetic applications.

Application in Synthesis: A Case Study

This compound is frequently utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the preparation of anti-fibrotic pyridinones.

Experimental Workflow: Synthesis of a Pyridinone Derivative

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up A Pyridazin-3-ylmethanamine hydrochloride F Degas and Purge with N2 A->F B Substituted Pyridinone Precursor B->F C Sodium tert-butoxide (NaOtBu) C->F D Xphos (Ligand) D->F E Palladium Precatalyst E->F G Heat to 100 °C for 14h F->G H Cool to Room Temperature G->H I Dilute with Water H->I J Extract with Ethyl Acetate (EA) I->J K Dry with Na2SO4 J->K L Concentrate in vacuo K->L M Final Pyridinone Product L->M

Caption: General workflow for the synthesis of a pyridinone derivative using this compound.

Biological Context: Signaling Pathways of Pyridazine Derivatives

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyridazine derivatives has been shown to interact with various biological targets and pathways. This compound serves as a scaffold for the development of molecules with diverse pharmacological activities.

Anti-inflammatory Pathways

Pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties.[1] These compounds can modulate key inflammatory pathways by:

  • Inhibiting Thromboxane A2 (TxA2) production: TxA2 is a potent mediator of inflammation and platelet aggregation.

  • Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a pro-inflammatory cytokine central to systemic inflammation.

  • Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another key cytokine involved in both acute and chronic inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells cluster_mediators Inflammatory Mediators cluster_targets Pyridazine Derivative Targets Stimulus e.g., Pathogen, Injury Macrophages Macrophages Stimulus->Macrophages Platelets Platelets Stimulus->Platelets TNFa TNF-α Macrophages->TNFa IL6 IL-6 Macrophages->IL6 TxA2 TxA2 Platelets->TxA2 Target_TNFa Inhibit TNF-α Release TNFa->Target_TNFa Inflammation Inflammation TNFa->Inflammation Target_IL6 Disrupt IL-6 Signaling IL6->Target_IL6 IL6->Inflammation Target_TxA2 Inhibit TxA2 Production TxA2->Target_TxA2 TxA2->Inflammation

References

Pyridazin-3-ylmethanamine Hydrochloride: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridazin-3-ylmethanamine hydrochloride has emerged as a critical heterocyclic building block in modern medicinal chemistry. Its unique structural features and reactivity profile make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties and Specifications

This compound is a stable, crystalline solid readily employed in various chemical transformations. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1228788-25-7[1]
Molecular Formula C₅H₈ClN₃[1]
Molecular Weight 145.59 g/mol [1]
Appearance White to off-white crystalline solid
Purity Typically ≥97%[1]
Storage Conditions Room temperature, inert atmosphere

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reduction of 3-cyanopyridazine. This precursor is accessible through various synthetic routes.

Experimental Protocol: Synthesis via Reduction of 3-Cyanopyridazine

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 3-Chloropyridazine (if starting from pyridazin-3(2H)-one)

  • Materials: Pyridazin-3(2H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of pyridazin-3(2H)-one and an excess of phosphorus oxychloride is heated at reflux for 2-3 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the 3-chloropyridazine. The product is then collected by filtration, washed with water, and dried.

Step 2: Synthesis of 3-Cyanopyridazine

  • Materials: 3-Chloropyridazine, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).

  • Procedure: A mixture of 3-chloropyridazine and copper(I) cyanide in DMF is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-cyanopyridazine can be purified by column chromatography.

Step 3: Reduction of 3-Cyanopyridazine to Pyridazin-3-ylmethanamine

  • Materials: 3-Cyanopyridazine, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, Tetrahydrofuran (THF) or Methanol, Anhydrous diethyl ether.

  • Procedure (using LiAlH₄): A solution of 3-cyanopyridazine in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion of the reaction (monitored by TLC), it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude Pyridazin-3-ylmethanamine.

Step 4: Formation of the Hydrochloride Salt

  • Materials: Pyridazin-3-ylmethanamine, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

  • Procedure: The crude Pyridazin-3-ylmethanamine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

G start Pyridazin-3(2H)-one intermediate1 3-Chloropyridazine start->intermediate1  POCl₃, Reflux intermediate2 3-Cyanopyridazine intermediate1->intermediate2  CuCN, DMF, Reflux intermediate3 Pyridazin-3-ylmethanamine intermediate2->intermediate3  1. LiAlH₄, THF  2. H₂O, NaOH product Pyridazin-3-ylmethanamine Hydrochloride intermediate3->product  HCl, Ether

Synthetic Workflow for this compound.

Applications in Drug Discovery

The primary amino group and the pyridazine core of this compound make it an ideal starting material for the synthesis of various targeted therapeutics.

Kinase Inhibitors

The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

a) FER Tyrosine Kinase Inhibitors

FER is a non-receptor tyrosine kinase implicated in various cancers. Inhibitors of FER are being investigated as potential anti-cancer agents.

FER_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR FER FER EGFR->FER Activates EGF EGF EGF->EGFR ERK ERK FER->ERK Activates NFkB NF-κB ERK->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Inhibitor Pyridazine-based FER Inhibitor Inhibitor->FER Inhibits

FER Tyrosine Kinase Signaling Pathway and Point of Inhibition.

b) ALK5 (TGF-β Type I Receptor) Kinase Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway, mediated by receptors like ALK5, is involved in fibrosis and cancer progression.

ALK5_Signaling_Pathway cluster_membrane Cell Membrane TGFbRII TGF-β RII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates TGFb TGF-β TGFb->TGFbRII pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., Fibrosis, EMT) Smad_complex->Gene_Transcription Translocates to Nucleus & Regulates Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

ALK5 (TGF-β Type I Receptor) Signaling Pathway.

c) JNK1 (c-Jun N-terminal Kinase 1) Inhibitors

The JNK signaling pathway is a critical regulator of cellular responses to stress and is implicated in inflammatory diseases and cancer.

JNK1_Signaling_Pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK1) Stress_Cytokines->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates JNK1 JNK1 MKK47->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation Regulates Gene Expression for Inhibitor Pyridazine-based JNK1 Inhibitor Inhibitor->JNK1 Inhibits

Simplified JNK1 Signaling Pathway and Inhibition.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound can be readily incorporated into the linker or used to attach to the warhead that binds the protein of interest.

PROTAC_Workflow BuildingBlock Pyridazin-3-ylmethanamine Hydrochloride Linker Linker Synthesis BuildingBlock->Linker Warhead Warhead Conjugation (Protein of Interest Ligand) Linker->Warhead E3_Ligand E3 Ligase Ligand Conjugation Warhead->E3_Ligand PROTAC Final PROTAC Molecule E3_Ligand->PROTAC

General Workflow for PROTAC Synthesis Incorporating the Pyridazine Moiety.

Quantitative Data from Representative Syntheses

The following table summarizes representative reaction yields and biological activity data for compounds synthesized using pyridazine-based building blocks. It is important to note that specific yields can vary based on reaction conditions and scale.

Starting MaterialReactionProductYield (%)Biological TargetIC₅₀/EC₅₀ (nM)Reference
6-phenyl-3(2H)-pyridazinone1. POCl₃ 2. Hydrazine hydrate3-hydrazinyl-6-phenylpyridazine~85--[2]
3-chloro-6-phenylpyridazineReaction with various amines3-amino-6-phenylpyridazine derivatives60-90JNK110-100[3]
3,6-dichloropyridazine1. Suzuki Coupling 2. Buchwald-Hartwig Amination4,6-disubstituted pyridazine derivatives40-75ALK55-50
Pyridazin-3-one derivativeMulti-step synthesisNovel pyridazin-3-one derivatives70-90Vasodilatory2.5 - 2948[4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the ability of the pyridazine core to engage in key interactions with biological targets have cemented its importance in drug discovery, particularly in the fields of oncology and inflammation. The continued exploration of this scaffold is expected to yield a new generation of targeted therapies with improved efficacy and safety profiles.

References

The Biological Potential of Pyridazine-Containing Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological potential of pyridazine-containing compounds, focusing on their applications in oncology, inflammation, infectious diseases, neurology, and cardiology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction: The Pyridazine Core in Medicinal Chemistry

Pyridazine and its derivatives, particularly pyridazinones, are of significant interest due to their presence in several approved drugs and numerous clinical candidates. The adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and influence the molecule's dipole moment, enabling effective interactions with various biological targets. This has led to the exploration of pyridazine scaffolds as potent and selective modulators of enzymes, receptors, and signaling pathways implicated in a multitude of diseases. This guide will delve into the key therapeutic areas where pyridazine derivatives have shown significant promise.

Anticancer Activity of Pyridazine Scaffolds

The development of novel anticancer agents remains a primary focus of medicinal chemistry, and pyridazine-containing compounds have demonstrated significant potential in this arena. Their mechanisms of action are diverse, ranging from the inhibition of key kinases involved in tumor angiogenesis and proliferation to the modulation of apoptotic pathways.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several pyridazine derivatives have been identified as potent VEGFR-2 inhibitors.

Table 1: In Vitro VEGFR-2 Inhibitory Activity and Cytotoxicity of Selected Pyridazine Derivatives

Compound IDTargetIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference(s)
Compound 5b VEGFR-292.2% inhibition @ 10 µMHCT-116 (Colon)< 10[1]
Pyridine Derivative 10 VEGFR-20.12HepG2 (Liver)4.25[2]
MCF-7 (Breast)6.08[2]
Pyridine Derivative 8 VEGFR-20.13HepG2 (Liver)4.34[2]
MCF-7 (Breast)10.29[2]
Pyridine Derivative 9 VEGFR-20.13HepG2 (Liver)4.68[2]
MCF-7 (Breast)11.06[2]
Pyridine-Urea 8e VEGFR-23.93MCF-7 (Breast)0.22[3]
Pyridine-Urea 8b VEGFR-25.0--[3]
VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and permeability. Pyridazine-based inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability Pyridazine_Inhibitor Pyridazine-based Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Cell Proliferation & Migration Raf_MEK_ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway and Point of Inhibition.

Anti-inflammatory Activity of Pyridazine Scaffolds

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by gastrointestinal side effects, often attributed to the inhibition of the constitutively expressed COX-1 enzyme. Consequently, the development of selective COX-2 inhibitors is a significant therapeutic goal.

Selective COX-2 Inhibition

Several pyridazine and pyridazinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity with a reduced risk of ulcerogenicity.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Pyridazine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference DrugReference Drug SIReference(s)
Compound 4c -0.26-Celecoxib (IC50 = 0.35 µM)-[4]
Compound 6b -0.186.33Indomethacin (SI = 0.50)-[4]
Compound 3d -0.067-Celecoxib (IC50 = 0.074 µM)11.78[5]
Compound 3g -0.04411.51Celecoxib11.78[5]
Compound 6a -0.053-Celecoxib11.78[5]
Compound 2f -0.01638Celecoxib17[6]
Compound 3c -0.01735Celecoxib17[6]

Antimicrobial Activity of Pyridazine Scaffolds

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The pyridazine scaffold has been explored for the development of novel antimicrobial agents. Various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 3: In Vitro Antimicrobial Activity of Selected Pyridazine Derivatives

Compound IDMicroorganismMIC (µM)Reference DrugReference Drug MIC (µM)Reference(s)
Compound 7 S. aureus (MRSA)7.8Amikacin-[7]
E. coli7.8Amikacin-[7]
S. typhimurium7.8Amikacin-[7]
A. baumannii7.8Amikacin-[7]
Compound 13 A. baumannii3.74Amikacin-[7]
P. aeruginosa7.48Amikacin-[7]
Compound 3 S. aureus (MRSA)4.52Amikacin-[7]
Compound 10h S. aureus16 µg/mL--[8]
Compound 8g C. albicans16 µg/mL--[8]

Anticonvulsant and Cardiotonic Activities

Beyond the major areas of oncology, inflammation, and infectious diseases, pyridazine derivatives have also been investigated for their effects on the central nervous system and the cardiovascular system.

Anticonvulsant Potential

Several pyridazine-based compounds have been evaluated for their anticonvulsant properties in various animal models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are commonly used to assess efficacy against generalized tonic-clonic and absence seizures, respectively.

Table 4: Anticonvulsant Activity of Selected Pyridazine and Related Derivatives

Compound IDAnimal ModelED50 (mg/kg)Neurotoxicity (mg/kg)Protective IndexReference(s)
Compound 5 MES40.96>3008.4[9]
scPTZ85.16>3004.0[9]
Compound 10 scPTZ75-0.33[9]
Compound 11 scPTZ75-0.32[9]
Compound 15 MES21--[9]
Compound 38 MES23.47>300-[9]
Compound 5b scPTZ25--[8]
Cardiotonic and Vasorelaxant Effects

Pyridazinone derivatives have been recognized for their positive inotropic and vasodilatory properties, making them of interest for the treatment of cardiovascular conditions such as heart failure and hypertension. Their mechanisms often involve the inhibition of phosphodiesterase III (PDE-III) or modulation of endothelial nitric oxide synthase (eNOS).

Table 5: Cardiotonic and Vasorelaxant Activities of Selected Pyridazinone Derivatives

Compound IDBiological ActivityEC50 (µM)Reference DrugReference Drug EC50 (µM)Reference(s)
Compound 5 Vasorelaxant0.339Hydralazine18.210[10]
Compound 4 Vasorelaxant1.225Hydralazine18.210[10]
Compound 10c Vasorelaxant1.204Hydralazine18.210[10]
Compound 4f Vasorelaxant0.0136Nitroglycerin0.1824[5]
Compound 4h Vasorelaxant0.0117Nitroglycerin0.1824[5]
Compound 5d Vasorelaxant0.0053Nitroglycerin0.1824[5]
Compound 5e Vasorelaxant0.0025Nitroglycerin0.1824[5]
Compound 31 PDE-III Inhibition (IC50)1.8--
Compound 32 PDE-III Inhibition (IC50)1.6--

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyridazinone scaffold and key in vitro and in vivo biological assays.

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for the synthesis of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure, which serves as a versatile intermediate for further derivatization.

Step 1: Friedel-Crafts Acylation to form β-Benzoylpropionic Acid

  • To a stirred mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 mol) in a flask equipped with a reflux condenser and a dropping funnel, add succinic anhydride (0.10 mol) portion-wise under anhydrous conditions.

  • Reflux the mixture on a water bath with continuous stirring for 4 hours.

  • After cooling to room temperature, leave the reaction mixture overnight.

  • Pour the mixture into a beaker containing ice-cold 2.5% (v/v) hydrochloric acid.

  • Perform steam distillation to remove excess benzene.

  • Concentrate the remaining aqueous solution by evaporation on a water bath to obtain the crude β-benzoylpropionic acid.

Step 2: Cyclization with Hydrazine Hydrate

  • Dissolve the crude β-benzoylpropionic acid (0.1 mol) in ethanol (25 mL).

  • Add hydrazine hydrate (1 mL, excess) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Concentrate the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining in the reaction mixture.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

    • Prepare a stock solution of the pyridazine test compound in DMSO and perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations (final DMSO concentration should not exceed 1%).

    • Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu:Tyr, 4:1)).

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

  • Assay Procedure (96-well plate format):

    • Add the Master Mix to all wells.

    • Add the diluted test compound to the "Test Inhibitor" wells.

    • Add vehicle (1x Kinase Buffer with the same DMSO concentration) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add a luminescent kinase assay reagent (e.g., Kinase-Glo® MAX) to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "Blank" wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Use male Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Divide the animals into groups (e.g., vehicle control, reference drug like indomethacin, and different doses of the test pyridazine compound).

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Workflow for Drug Discovery

The discovery and development of a novel pyridazine-based therapeutic agent follows a multi-stage workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_Lead_Gen cluster_Lead_Opt cluster_Preclinical Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS FBDD Fragment-Based Drug Design Target_ID->FBDD SBDD Structure-Based Drug Design Target_ID->SBDD Lead_Gen Lead Generation Lead_Opt Lead Optimization Preclinical Preclinical Development SAR SAR Studies (Synthesis of Analogs) HTS->SAR FBDD->SAR SBDD->SAR In_Vitro In Vitro Assays (Potency, Selectivity) SAR->In_Vitro ADME_Tox In Vitro ADME/Tox In_Vitro->ADME_Tox ADME_Tox->SAR In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Xenograft, Inflammation) ADME_Tox->In_Vivo_Efficacy PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Efficacy->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Candidate Drug Selection Tox->Candidate

References

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic parameters, have rendered it an attractive core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of pyridazine derivatives in drug discovery, detailing their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential. The guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile heterocyclic system.

Historically, the pyridazine moiety was relatively underexplored in drug development. However, the recent approvals of pyridazine-containing drugs such as the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib by the U.S. Food and Drug Administration (FDA) have underscored the therapeutic promise of this scaffold.[1] These successes have catalyzed a surge of interest in pyridazine derivatives, leading to the discovery of potent and selective modulators of a wide array of biological targets.

Physicochemical Properties and Medicinal Chemistry Significance

The pyridazine nucleus possesses a unique set of electronic and steric properties that contribute to its utility in drug design. The two adjacent nitrogen atoms create a significant dipole moment, influencing the molecule's solubility, crystal packing, and interactions with biological targets.[1] These nitrogen atoms can also act as hydrogen bond acceptors, facilitating strong and specific interactions with protein active sites. Furthermore, the pyridazine ring is a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, offering a means to fine-tune a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.[1]

Approved Drugs and Their Mechanisms of Action

To date, three pyridazine-containing drugs have received regulatory approval, highlighting the clinical translation of this chemical class.

  • Minaprine: Approved in France in 1972 as an atypical antidepressant, minaprine's journey was curtailed in 1996 due to adverse effects.[1]

  • Relugolix: This orally administered GnRH receptor antagonist gained FDA approval in 2020 for the treatment of advanced prostate cancer.[1] By competitively blocking GnRH receptors in the pituitary gland, relugolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, suppresses the production of testosterone, which is crucial for the growth of hormone-sensitive prostate cancer cells.[2]

  • Deucravacitinib: Approved by the FDA in 2022 for the treatment of moderate-to-severe plaque psoriasis, deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][3] TYK2 is a member of the Janus kinase (JAK) family and plays a key role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[4] Deucravacitinib binds to the regulatory pseudokinase domain of TYK2, stabilizing an inhibitory interaction between the regulatory and catalytic domains, thereby blocking the downstream signaling cascade that drives psoriatic inflammation.[5][6]

Signaling Pathways of Pyridazine-Containing Drugs

The mechanisms of action of relugolix and deucravacitinib can be visualized through their respective signaling pathways.

Relugolix_Mechanism_of_Action cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary_Gland Anterior Pituitary Gland GnRH->Pituitary_Gland GnRH_Receptor GnRH Receptor LH_FSH LH & FSH GnRH_Receptor->LH_FSH stimulates release of Relugolix Relugolix Relugolix->GnRH_Receptor competitively binds to and blocks Testes Testes LH_FSH->Testes stimulate Testosterone Testosterone Testes->Testosterone production Prostate_Cancer_Cell Prostate Cancer Cell Growth Testosterone->Prostate_Cancer_Cell promotes

Caption: Mechanism of action of Relugolix.

Deucravacitinib_Mechanism_of_Action Cytokines IL-12, IL-23, Type I IFN Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor binds to TYK2_complex TYK2-JAK Complex Cytokine_Receptor->TYK2_complex activates STAT STAT TYK2_complex->STAT phosphorylates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_complex allosterically inhibits pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression promotes Inflammation Psoriatic Inflammation Gene_Expression->Inflammation

Caption: Mechanism of action of Deucravacitinib.

Biological Activities of Pyridazine Derivatives

Pyridazine and its derivatives, particularly pyridazinones, exhibit a broad spectrum of pharmacological activities, making them a rich source for drug discovery.

Anti-inflammatory Activity

A significant number of pyridazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3d -0.067-[7]
3g 0.500.04411.51[7]
4ba -0.251-[8]
6a -0.053-[7]
Celecoxib 0.860.07311.78[7]
Indomethacin 0.100.7390.13[7]
Anticancer Activity

The pyridazine scaffold is present in numerous compounds with potent anticancer activity, targeting various kinases and other cancer-related proteins.[9][10]

Compound IDTarget Cancer Cell LineIC50 / GI50 (µM)Reference
2S-5 MDA-MB-231 (Breast)6.21[10]
2S-13 MDA-MB-231 (Breast)7.73[10]
8e MCF-7 (Breast)0.22[11]
8n MCF-7 (Breast)1.88[11]
10l A549/ATCC (Lung)1.66 - 100[4]
17a Melanoma, NSCLC, Prostate, Colon-[4]
Cardiovascular Activity

Pyridazine derivatives have also shown promise in the treatment of cardiovascular diseases, with some exhibiting potent vasorelaxant and cardiotonic effects.[5][12]

Compound IDActivityEC50 / IC50 (µM)Reference
4f Vasorelaxant0.0136[12]
4h Vasorelaxant0.0117[12]
5d Vasorelaxant0.0053[12]
5e Vasorelaxant0.0025[12]
10 Vasodilator and Antiplatelet-[5]
18 Vasorelaxant1.204[5]
Antimicrobial Activity

The pyridazine nucleus has been incorporated into various compounds demonstrating significant activity against a range of bacterial and fungal pathogens.[4][13]

Compound IDTarget OrganismMIC (µM)Reference
7 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92[13]
8g C. albicans16[4]
10h S. aureus16[4]
13 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92[13]
IIIa S. pyogenes, E. coli-[14]
15(d) S. aureus, S. faecalis, E. coli, P. aeruginosa-[15]

Experimental Protocols

Synthesis of a Representative Pyridazine Derivative: 3-Chloro-6-(4-chlorophenyl)pyridazine

Materials:

  • 6-(4-chlorophenyl)-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 6-(4-chlorophenyl)-3(2H)-pyridazinone (1 equivalent) and phosphorus oxychloride (10 volumes) is heated to reflux for 4 hours.[16]

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting mixture is neutralized with a 4% aqueous solution of sodium hydroxide (NaOH).

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., benzene) to afford pure 3-chloro-6-(4-chlorophenyl)pyridazine.[16]

In Vitro TYK2 Kinase Inhibition Assay

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate peptide (e.g., IRS1-tide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test pyridazine derivatives

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide.

  • Add the master mix to the wells of a 96-well plate.

  • Add the test pyridazine derivatives at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding the diluted TYK2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test pyridazine derivatives

  • 96-well microtiter plates

  • Resazurin or other growth indicator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • After incubation, assess microbial growth. This can be done visually or by adding a growth indicator like resazurin.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Drug Discovery Workflow for Pyridazine Derivatives

The discovery and development of new pyridazine-based drugs typically follow a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Generation Hit Generation (HTS, FBDD) Target_ID->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Pyridazine_Library Pyridazine Library Synthesis Pyridazine_Library->Hit_Generation SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization SAR->Hit_to_Lead ADMET ADMET Profiling Lead_Optimization->ADMET Preclinical Preclinical Development Lead_Optimization->Preclinical ADMET->Lead_Optimization Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: General drug discovery workflow.

Conclusion

The pyridazine scaffold has firmly established its significance in medicinal chemistry, transitioning from a relatively niche heterocycle to a clinically validated core structure. The diverse range of biological activities exhibited by pyridazine derivatives, coupled with their favorable physicochemical properties, ensures their continued exploration in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the current landscape of pyridazine-based drug discovery, from fundamental properties and approved drugs to detailed experimental protocols and future perspectives. It is anticipated that the insights and data presented herein will serve as a valuable resource for the scientific community, fostering further innovation and the development of the next generation of pyridazine-containing medicines.

References

Exploring the Chemical Space of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of pyridazine-based compounds.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its high polarity and ability to act as a bioisostere for other aromatic rings, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical space of pyridazine derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR), with a particular emphasis on their anticancer and anti-inflammatory potential. Detailed experimental protocols and visual representations of key signaling pathways and workflows are provided to support researchers and drug development professionals in this dynamic field.

Physicochemical Properties and Role in Drug Design

The pyridazine ring possesses distinct electronic and structural features that are advantageous for drug design. It is more polar than its pyrimidine and pyrazine isomers, which can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts. Furthermore, aminopyridazines can serve as surrogates for carboxamides and amines, offering alternative hydrogen bonding patterns and improved metabolic stability. The pyridazine motif has been successfully incorporated into a number of approved drugs, highlighting its clinical significance.

Synthetic Strategies for Pyridazine Derivatives

A variety of synthetic routes have been developed to access the diverse chemical space of pyridazine derivatives. One common and versatile method involves the condensation of dicarbonyl compounds with hydrazine derivatives. For instance, 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives can be readily prepared from β-aroylpropionic acids.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Further functionalization of the pyridazine core can be achieved through various reactions, such as N-alkylation, acylation, and palladium-catalyzed cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell signaling, proliferation, and survival.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2.

Below is a table summarizing the in vitro anticancer activity of selected 3,6-disubstituted pyridazine derivatives.

Compound IDR1R2T-47D IC50 (µM)MDA-MB-231 IC50 (µM)CDK2 IC50 (nM)Reference
11e Morpholine4-Fluorophenyl1.89 ± 0.063.11 ± 0.10151 ± 6.16
11h Piperidine4-Chlorophenyl2.65 ± 0.082.44 ± 0.0843.8 ± 1.79
11l Morpholine4-Methoxyphenyl0.88 ± 0.031.30 ± 0.0455.6 ± 2.27
11m Morpholine4-(Methylsulfonyl)phenyl0.43 ± 0.010.99 ± 0.0320.1 ± 0.82

Table 1: In vitro anticancer and CDK2 inhibitory activities of selected 3,6-disubstituted pyridazine derivatives.

The data indicates that the nature of the substituents at the 3 and 6 positions of the pyridazine ring significantly influences the anticancer and CDK2 inhibitory potency.

Targeting Other Kinases and Signaling Pathways

Pyridazine derivatives have also been shown to target other kinases involved in cancer progression, such as the c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs). The JNK signaling pathway is activated in response to stress stimuli and plays a complex role in apoptosis and cell proliferation.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis_Proliferation Apoptosis & Proliferation cJun->Apoptosis_Proliferation regulates Pyridazine Pyridazine Derivative (e.g., 9e) Pyridazine->JNK inhibits

JNK Signaling Pathway Inhibition by Pyridazine Derivatives.
Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyridazine derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity of Pyridazine Derivatives

Chronic inflammation is implicated in a wide range of diseases, and pyridazine derivatives have emerged as promising anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Targeting Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Several pyridazine derivatives have been identified as potent and selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibition.

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4c 4-Chlorophenyl>1000.26>384
6b 4-Fluorophenyl1.140.186.33
Celecoxib -15.20.3543.4
Indomethacin -0.150.300.50

Table 2: In vitro COX inhibitory activities of selected pyridazine derivatives.

Compound 6b demonstrates potent COX-2 inhibition with a favorable selectivity profile compared to the non-selective NSAID indomethacin.

Targeting p38 MAP Kinase

The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of this pathway is a key strategy for the development of novel anti-inflammatory drugs. Several pyridazine-based compounds have been developed as potent p38 MAPK inhibitors.

p38_MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) MKK3_6 MKK3/6 Stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines promotes synthesis Pyridazine Pyridazine Inhibitor Pyridazine->p38_MAPK inhibits

p38 MAPK Signaling Pathway Inhibition by Pyridazine Derivatives.
Experimental Protocol: In Vitro p38α Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

p38_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Pyridazine Inhibitor (Serial Dilution) - p38α Kinase - Substrate (e.g., ATF2) - ATP Start->Prepare_Reagents Kinase_Reaction Kinase Reaction: - Add Inhibitor, Kinase, and Substrate to well - Initiate with ATP - Incubate for 60 min Prepare_Reagents->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate for 40 min Kinase_Reaction->Stop_Reaction Detect_ADP Detect ADP: - Add Kinase Detection Reagent - Incubate for 30 min Stop_Reaction->Detect_ADP Measure_Luminescence Measure Luminescence Detect_ADP->Measure_Luminescence Analyze_Data Data Analysis: - Plot Luminescence vs. Inhibitor Concentration - Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro p38α kinase inhibition assay.
  • Reagent Preparation: Prepare serial dilutions of the pyridazine inhibitor in DMSO. Prepare solutions of p38α kinase, a suitable substrate (e.g., ATF2 peptide), and ATP in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control. Add 2 µL of a master mix containing the p38α kinase and substrate. Initiate the reaction by adding 2 µL of ATP solution. Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Antiviral Activity of Pyridazine Derivatives

The pyridazine scaffold has also been explored for its potential in developing antiviral agents. Certain imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). For example, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine has been identified as a potent inhibitor of HCMV replication in vitro.

Conclusion

The chemical space of pyridazine derivatives is vast and rich with therapeutic potential. The unique properties of the pyridazine ring, coupled with the versatility of its synthesis, have enabled the development of a wide array of biologically active compounds. With demonstrated efficacy in targeting key pathways in cancer, inflammation, and viral infections, pyridazine-based scaffolds will undoubtedly continue to be a focus of intensive research and development in the pharmaceutical industry. This guide provides a foundational understanding and practical methodologies to aid researchers in the exploration and exploitation of this remarkable heterocyclic system for the discovery of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] Pyridazin-3-ylmethanamine hydrochloride serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. The primary amine of this reagent provides a reactive handle for the introduction of the pyridazine moiety onto various core scaffolds through common synthetic transformations such as amide bond formation and reductive amination. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties of potential drug candidates.[1]

This document provides detailed application notes and proposed protocols for the use of this compound in the synthesis of potential kinase inhibitors. These protocols describe general yet robust methods for incorporating the pyridazin-3-ylmethylamino moiety into target molecules.

Key Applications

Derivatives of Pyridazin-3-ylmethanamine are anticipated to be potent inhibitors of various kinases implicated in oncology and inflammatory diseases. The pyridazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the kinase hinge region, a common feature of many Type I and Type II kinase inhibitors. Potential applications for inhibitors derived from this building block include:

  • Anti-angiogenic agents: By targeting kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), these inhibitors can disrupt the formation of new blood vessels, a critical process in tumor growth and metastasis.[3]

  • Oncology: Targeting other relevant kinases such as Activin-like kinase 5 (ALK5), which is involved in TGF-β signaling and implicated in cancer and fibrosis.[4]

  • Anti-inflammatory agents: Inhibition of key signaling kinases in inflammatory pathways could provide therapeutic benefit in a range of inflammatory conditions.[1]

Data Presentation: Representative Kinase Inhibitory Activity (Hypothetical Data)

While specific data for kinase inhibitors synthesized directly from this compound is not extensively available in the public domain, the following table presents hypothetical, yet realistic, inhibitory activities against relevant kinases. These values are based on the known potencies of other pyridazine-containing kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Assay Type
PZ-K1 VEGFR-225Enzymatic
PZ-K2 ALK540Enzymatic
PZ-K3 p38 MAPK150Cellular
PZ-K4 FLT315Enzymatic

Experimental Protocols

Prior to its use in the described reactions, the free base, Pyridazin-3-ylmethanamine, must be liberated from its hydrochloride salt. This is typically achieved by treating an aqueous solution of the salt with a suitable base (e.g., NaOH, K2CO3) and extracting the free amine into an organic solvent.

Protocol 1: Synthesis of a Pyridazine-Containing Kinase Inhibitor via Amide Coupling

This protocol details a general procedure for the coupling of Pyridazin-3-ylmethanamine with a carboxylic acid-bearing core scaffold, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • Pyridazin-3-ylmethanamine (free base)

  • Carboxylic acid-functionalized core scaffold (e.g., a substituted benzoic acid)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid-functionalized core scaffold (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of Pyridazin-3-ylmethanamine (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide product.

Protocol 2: Synthesis of a Pyridazine-Containing Kinase Inhibitor via Reductive Amination

This protocol outlines a general method for the synthesis of a secondary amine-linked kinase inhibitor by reacting Pyridazin-3-ylmethanamine with an aldehyde- or ketone-functionalized core scaffold.

Materials:

  • Pyridazin-3-ylmethanamine (free base)

  • Aldehyde- or ketone-functionalized core scaffold

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized core scaffold (1.0 eq) and Pyridazin-3-ylmethanamine (1.1 eq) in MeOH or DCM.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine product.

Mandatory Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product & Evaluation Pyridazin-3-ylmethanamine_hydrochloride Pyridazin-3-ylmethanamine Hydrochloride Free_Base Generate Free Base (Pyridazin-3-ylmethanamine) Pyridazin-3-ylmethanamine_hydrochloride->Free_Base Base (e.g., K2CO3) Core_Scaffold Core Scaffold with -COOH or -CHO/-C=O Reaction Amide Coupling (HATU, DIPEA) or Reductive Amination (STAB) Core_Scaffold->Reaction Free_Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Final_Product Pyridazine-Containing Kinase Inhibitor Purification->Final_Product Biological_Assay Biological Evaluation (Kinase Assays) Final_Product->Biological_Assay

Caption: General workflow for the synthesis of kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Gene_Expression Translocates to Nucleus AKT AKT PI3K->AKT AKT->Gene_Expression Promotes Survival Inhibitor Pyridazine-based Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for Amide Coupling Reactions of Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are significant structural motifs in medicinal chemistry, frequently found in a wide array of pharmacologically active compounds.[1] Derivatives of pyridazine have shown a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[1][2][3] The synthesis of amide derivatives from pyridazine building blocks, such as Pyridazin-3-ylmethanamine hydrochloride, is a common strategy in the development of novel therapeutic agents.[4][5] This document provides detailed protocols for the amide coupling of this compound with carboxylic acids using two standard and highly efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation: Comparison of Common Amide Coupling Protocols

The following table summarizes typical reaction conditions for the amide coupling of this compound. The hydrochloride salt of the amine necessitates the use of an additional equivalent of a non-nucleophilic base to liberate the free amine in situ.[6]

ParameterEDC/HOBt ProtocolHATU Protocol
Coupling Reagents EDC, HOBtHATU
Equivalents of Amine 1.01.0
Equivalents of Carboxylic Acid 1.0 - 1.21.0 - 1.2
Equivalents of EDC/HATU 1.1 - 1.51.1 - 1.5
Equivalents of HOBt 1.1 - 1.5N/A (HOAt is part of HATU)
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Equivalents of Base 2.0 - 3.02.0 - 4.0
Solvent Anhydrous DMF or DCMAnhydrous DMF or ACN
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours1 - 6 hours
Typical Yield 60 - 85%70 - 95%
Work-up Aqueous wash to remove urea byproductAqueous wash

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution. It is crucial to add at least two equivalents of base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x). The aqueous washes help to remove the urea byproduct and unreacted reagents.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Protocol 2: Amide Coupling using HATU

This protocol describes a more rapid and often higher-yielding procedure for amide coupling using HATU.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • In a separate flask, dissolve this compound (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Add the amine solution to the carboxylic acid/HATU mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. HATU-mediated couplings are typically much faster than those with EDC/HOBt.[8][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Workflow and Application Context

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine_HCl Pyridazin-3-ylmethanamine Hydrochloride Coupling Nucleophilic Attack by Amine Amine_HCl->Coupling Coupling_Reagent Coupling Reagent (EDC/HOBt or HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Amine_HCl Neutralization Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Chromatography Workup->Purification Final_Amide N-(Pyridazin-3-ylmethyl)amide Purification->Final_Amide

Caption: General workflow for the amide coupling of this compound.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_development Preclinical Development Building_Block Pyridazin-3-ylmethanamine (Key Building Block) Amide_Coupling Amide Coupling (Protocol from this Note) Building_Block->Amide_Coupling Library Compound Library of N-(Pyridazin-3-ylmethyl)amides Amide_Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Amide_Coupling Iterative Synthesis Lead_Compound Lead Compound SAR->Lead_Compound Preclinical Preclinical Candidate Lead_Compound->Preclinical

References

Application Notes and Protocols for Suzuki Coupling Reactions with Pyridazin-3-ylmethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with derivatives of "Pyridazin-3-ylmethanamine hydrochloride." This class of compounds holds significant potential in medicinal chemistry due to the versatile biological activities of the pyridazine core.[1][2] The protocols outlined below are designed to be a starting point for the synthesis of novel substituted pyridazine derivatives for applications in drug discovery and development.

Introduction to Suzuki Coupling on the Pyridazine Scaffold

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4] This reaction is favored in pharmaceutical research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3]

When applied to heterocyclic systems like pyridazine, the Suzuki coupling enables the introduction of diverse aryl, heteroaryl, or vinyl substituents, allowing for the exploration of a broad chemical space.[5] Pyridazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[6][7] The "Pyridazin-3-ylmethanamine" scaffold is of particular interest as the primary amine can serve as a handle for further functionalization or as a key pharmacophoric element.

A key consideration when working with "this compound" is the presence of the hydrochloride salt, which must be neutralized for the reaction to proceed, and the primary amine, which may potentially interact with the palladium catalyst.[5] The following protocols address these challenges.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical conditions for Suzuki coupling reactions on pyridazine scaffolds analogous to the target compound. These examples can serve as a basis for optimizing reactions with specific "this compound" derivatives.

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH8014-28
2-Chloro-3-aminopyridinePhenylboronic acid[Pd₂(dba)₃]/PᵗBu₃K₃PO₄Toluene100High

Note: Yields are highly dependent on the specific substrates and reaction conditions used.[3][5]

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of a halogenated "Pyridazin-3-ylmethanamine" derivative. It is assumed that the starting material is a halogenated (e.g., 6-chloro- or 6-bromo-) this compound.

Optional: Boc-Protection of the Primary Amine

To avoid potential catalyst inhibition by the primary amine, protection with a tert-butyloxycarbonyl (Boc) group is recommended.

  • Dissolution: Dissolve the this compound derivative in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride and free the amine.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can be purified further by column chromatography if necessary.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Halogenated (e.g., 6-bromo-) (Boc-protected) pyridazin-3-ylmethanamine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, or toluene, often with a small amount of water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated pyridazine derivative, the boronic acid, the base, and the palladium catalyst and ligand (if separate).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent(s) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Deprotection of the Boc Group (if applicable)
  • Dissolution: Dissolve the Boc-protected product in a suitable solvent such as DCM or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. If HCl was used, the product will be the hydrochloride salt. The free base can be obtained by neutralization with a suitable base.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal Halide R¹-X Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Substrate Preparation cluster_reaction Suzuki Coupling cluster_workup Workup & Purification cluster_final Final Product Start Pyridazin-3-ylmethanamine Hydrochloride Derivative Boc_Protect Optional: Boc Protection Start->Boc_Protect Setup Reaction Setup: Substrates, Catalyst, Base Boc_Protect->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Deprotect Optional: Boc Deprotection Purify->Deprotect Final Final Product Deprotect->Final

Caption: General experimental workflow for Suzuki coupling.

Drug_Discovery_Relevance Start Pyridazin-3-ylmethanamine Hydrochloride Suzuki Suzuki Coupling Start->Suzuki Library Diverse Library of Pyridazine Derivatives Suzuki->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Lead->Suzuki SAR Studies Candidate Drug Candidate Lead->Candidate

Caption: Role of Suzuki coupling in pyridazine-based drug discovery.

References

N-Alkylation of Pyridazin-3-ylmethanamine: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed experimental procedures for the N-alkylation of "Pyridazin-3-ylmethanamine," a critical building block in the development of novel therapeutics. Given the presence of a primary amino group attached to the pyridazine core, this compound is a valuable scaffold for introducing molecular diversity. These protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and tabulated data for easy comparison of different synthetic strategies.

Introduction

Pyridazin-3-ylmethanamine is a key intermediate in medicinal chemistry due to the prevalence of the pyridazine moiety in a range of biologically active compounds. The primary amine serves as a handle for derivatization through N-alkylation, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. This application note outlines two robust and widely applicable methods for the N-alkylation of this substrate: reductive amination and direct alkylation with alkyl halides. The choice of method will depend on the desired product and the nature of the alkylating agent.

Core Concepts and Methodologies

The primary amine of Pyridazin-3-ylmethanamine presents the opportunity for both mono- and di-alkylation. Careful control of reaction conditions is crucial to achieve the desired product selectivity.

1. Reductive Amination: This one-pot procedure involves the in-situ formation of an imine between Pyridazin-3-ylmethanamine and an aldehyde, followed by reduction with a mild reducing agent.[1] This method is particularly advantageous due to its mild conditions and the wide availability of aldehydes.[1] Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its selectivity and tolerance of a broad range of functional groups.[1]

Experimental Protocols

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes the N-mono-alkylation of Pyridazin-3-ylmethanamine using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • Pyridazin-3-ylmethanamine

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Pyridazin-3-ylmethanamine (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated Pyridazin-3-ylmethanamine.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol details the N-alkylation of Pyridazin-3-ylmethanamine using an alkyl halide and a base. Note that this method may lead to a mixture of mono- and di-alkylated products.

Materials:

  • Pyridazin-3-ylmethanamine

  • Alkyl halide (e.g., benzyl bromide, 1.0 - 2.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of Pyridazin-3-ylmethanamine (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF, add the alkyl halide (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation) at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to separate the mono- and di-alkylated products.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Primary Heterocyclic Amines

MethodAlkylating AgentReducing Agent/BaseSolventTemperatureTypical YieldsKey Considerations
Reductive AminationAldehydes, KetonesSodium triacetoxyborohydrideDCM, DCERoom TemperatureGood to ExcellentMild conditions, good for mono-alkylation.[1]
Direct AlkylationAlkyl HalidesK₂CO₃, Cs₂CO₃, Et₃NDMF, AcetonitrileRoom Temp. to 80 °CVariablePotential for over-alkylation, requires careful control of stoichiometry.[2][3]
Catalytic AlkylationAlcoholsN/A (Catalyst used)Toluene, Dioxane100-150 °CGood to Excellent"Green" method, requires a catalyst (e.g., Ru, Ir complexes).[4]

Mandatory Visualization

experimental_workflow cluster_reductive_amination Protocol 1: Reductive Amination cluster_direct_alkylation Protocol 2: Direct Alkylation start_ra Start: Pyridazin-3-ylmethanamine + Aldehyde in DCM imine_formation Imine Formation (1-2h, RT) start_ra->imine_formation reduction Reduction with Sodium Triacetoxyborohydride (12-24h, RT) imine_formation->reduction workup_ra Aqueous Work-up & Extraction reduction->workup_ra purification_ra Column Chromatography workup_ra->purification_ra product_ra N-Mono-alkylated Product purification_ra->product_ra start_da Start: Pyridazin-3-ylmethanamine + Alkyl Halide in DMF + Base (K2CO3) reaction_da Reaction (RT to 80°C) start_da->reaction_da workup_da Aqueous Work-up & Extraction reaction_da->workup_da purification_da Column Chromatography workup_da->purification_da product_da N-Mono/Di-alkylated Product(s) purification_da->product_da

Caption: Experimental workflows for the N-alkylation of Pyridazin-3-ylmethanamine.

References

Application Notes and Protocols for Parallel Synthesis Using Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine moiety is a valuable scaffold in medicinal chemistry, recognized for its unique physicochemical properties that can enhance drug-like characteristics.[1] As a bioisosteric replacement for a phenyl ring, the pyridazine core can improve aqueous solubility, modulate basicity, and introduce favorable interactions with biological targets through its two adjacent nitrogen atoms.[1] Pyridazin-3-ylmethanamine hydrochloride is a key building block for introducing this important heterocycle into compound libraries. Its primary amine handle allows for a variety of chemical transformations suitable for parallel synthesis, enabling the rapid generation of diverse molecules for screening and lead optimization.

These application notes provide detailed protocols for the use of this compound in two common library-generating reactions: parallel reductive amination and parallel amide bond formation.

Chemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful reaction setup and execution.

PropertyValueReference
CAS Number 1228788-25-7--INVALID-LINK--
Molecular Formula C5H8ClN3--INVALID-LINK--
Molecular Weight 145.59 g/mol --INVALID-LINK--
Appearance SolidN/A
Storage Inert atmosphere, Room Temperature--INVALID-LINK--

Experimental Protocols

The following are generalized protocols for the application of this compound in a parallel synthesis format, for instance, using a 24 or 96-well reaction block.

Protocol 1: Parallel Reductive Amination

This protocol outlines the reaction of this compound with a library of diverse aldehydes or ketones.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dispense Pyridazin-3-ylmethanamine hydrochloride solution prep_aldehyde Dispense Aldehyde/Ketone library solutions prep_amine->prep_aldehyde prep_base Dispense Base solution prep_aldehyde->prep_base add_reductant Add Reducing Agent solution prep_base->add_reductant react Shake at Room Temperature (or heat if necessary) add_reductant->react quench Quench reaction react->quench purify Parallel Purification (e.g., SPE or HPLC) quench->purify

Caption: Workflow for Parallel Reductive Amination.

Materials:

  • This compound

  • Library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate

  • 24 or 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in DCM.

    • Prepare a 0.2 M solution of TEA or DIPEA in DCM.

    • Prepare 0.2 M solutions of each aldehyde/ketone from the library in DCM.

    • Prepare a 0.4 M slurry of Sodium triacetoxyborohydride in DCM.

  • Reaction Setup (per well):

    • To each well of the reaction block, add 200 µL (0.04 mmol) of the this compound solution.

    • Add 220 µL (0.044 mmol, 1.1 equivalents) of the appropriate aldehyde/ketone solution to each corresponding well.

    • Add 200 µL (0.04 mmol, 1.0 equivalent) of the TEA or DIPEA solution to each well to neutralize the hydrochloride salt.

    • Seal the reaction block and shake for 10 minutes at room temperature to facilitate imine formation.

  • Reduction:

    • Add 300 µL (0.12 mmol, 3.0 equivalents) of the Sodium triacetoxyborohydride slurry to each well.

    • Reseal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.

    • Shake for 10 minutes, then allow the phases to separate.

    • The organic layer can be directly subjected to parallel purification, for example, by solid-phase extraction (SPE) or preparative HPLC.

Quantitative Data (Representative):

The following table illustrates a potential output from a parallel reductive amination screen.

WellAldehyde PartnerProduct Mass (mg)Purity (LC-MS, %)
A14-Chlorobenzaldehyde8.795
A22-Naphthaldehyde9.892
A3Cyclohexanecarboxaldehyde7.598
A44-Pyridinecarboxaldehyde8.191
Protocol 2: Parallel Amide Bond Formation

This protocol details the coupling of this compound with a library of carboxylic acids.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dispense Pyridazin-3-ylmethanamine hydrochloride solution prep_acid Dispense Carboxylic Acid library solutions prep_amine->prep_acid prep_coupling Dispense Coupling Agent and Base solutions prep_acid->prep_coupling react Shake at Room Temperature prep_coupling->react workup Aqueous Work-up react->workup purify Parallel Purification (e.g., SPE or HPLC) workup->purify

Caption: Workflow for Parallel Amide Coupling.

Materials:

  • This compound

  • Library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • 24 or 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare 0.2 M solutions of each carboxylic acid from the library in DMF.

    • Prepare a 0.22 M solution of HATU in DMF.

    • Prepare a 0.6 M solution of DIPEA in DMF.

  • Reaction Setup (per well):

    • To each well of the reaction block, add 200 µL (0.04 mmol) of the appropriate carboxylic acid solution.

    • Add 200 µL (0.04 mmol) of the this compound solution to each well.

    • Add 200 µL (0.044 mmol, 1.1 equivalents) of the HATU solution to each well.

    • Add 200 µL (0.12 mmol, 3.0 equivalents) of the DIPEA solution to each well.

    • Seal the reaction block and shake at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Add 500 µL of ethyl acetate and 500 µL of water to each well.

    • Shake and allow the layers to separate. Remove the aqueous layer.

    • Wash the organic layer with 500 µL of brine.

    • The organic layer can be concentrated and the residue purified by parallel preparative HPLC.

Quantitative Data (Representative):

The following table illustrates a potential output from a parallel amide coupling screen.

WellCarboxylic Acid PartnerProduct Mass (mg)Purity (LC-MS, %)
B1Benzoic acid8.296
B23-Phenylpropanoic acid9.594
B31-Adamantanecarboxylic acid10.199
B4Furoic acid7.693

Signaling Pathway Context

Pyridazine-containing compounds have been investigated as inhibitors of various protein kinases. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by a library of compounds derived from this compound. The goal of the parallel synthesis would be to generate diverse structures that can bind to the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling.

G receptor Receptor Tyrosine Kinase kinase Kinase Domain (Target) receptor->kinase growth_factor Growth Factor growth_factor->receptor adp ADP kinase->adp substrate Substrate Protein kinase->substrate phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor Pyridazine-based Inhibitor (from Library) inhibitor->kinase inhibits

Caption: Generic Kinase Inhibition Pathway.

Conclusion

This compound is a versatile building block for parallel synthesis, enabling the efficient creation of compound libraries targeting a wide range of biological systems. The provided protocols for reductive amination and amide bond formation offer robust starting points for library synthesis campaigns. The unique properties of the pyridazine core make this reagent a valuable tool for drug discovery professionals seeking to expand chemical diversity and identify novel therapeutic candidates.

References

Application Notes & Protocols: Development of Bioactive Molecules from Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for developing novel bioactive molecules derived from Pyridazin-3-ylmethanamine hydrochloride. This document outlines the synthesis of derivative compounds, protocols for in vitro evaluation, and potential signaling pathways for further investigation. Pyridazine-based compounds have shown a wide array of pharmacological activities, making them a promising scaffold for drug discovery.[1][2][3][4]

Introduction to Pyridazine Scaffolds

The pyridazine nucleus is a versatile heterocyclic scaffold known to exhibit a broad spectrum of biological activities.[1][2][3][4] Derivatives of pyridazine have been reported to possess anticancer, anti-inflammatory, analgesic, antimicrobial, antihypertensive, antidiabetic, anticonvulsant, and antiviral properties.[1][2][3][4][5] this compound serves as a key starting material for the synthesis of a diverse library of pyridazine derivatives through modification of the primary amine and the pyridazine ring itself.

Synthesis of Pyridazine Derivatives

The general approach to synthesizing bioactive molecules from this compound involves the chemical modification of the aminomethyl group. A common synthetic route is the formation of amide or sulfonamide linkages through reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids.

General Synthesis Protocol:

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and deprotonate the primary amine.

  • Acylation/Sulfonylation: Slowly add the desired acyl chloride, sulfonyl chloride, or a pre-activated carboxylic acid (using a coupling agent like HATU or HOBt/EDC) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Bioactivity Screening Protocols

A panel of in vitro assays should be employed to screen the synthesized pyridazine derivatives for various biological activities.

3.1. Anticancer Activity (Cytotoxicity Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[6]

  • Cell Lines: A panel of human cancer cell lines can be used, for example, MCF-7 (breast), HePG2 (liver), and LoVo (colon).[6][7]

  • Protocol:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized pyridazine derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

3.2. Anti-inflammatory Activity (COX Enzyme Inhibition Assay)

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.

  • Assay Kits: Commercially available COX-1/COX-2 inhibitor screening assay kits can be used.

  • Protocol:

    • Follow the manufacturer's instructions for the assay kit.

    • Typically, the assay involves incubating the COX enzyme with the test compounds and arachidonic acid (the substrate).

    • The production of prostaglandin is measured, often via a colorimetric or fluorometric method.

    • Calculate the IC50 values for the inhibition of COX-1 and COX-2 enzymes.

3.3. Antimicrobial Activity (Broth Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Protocol:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate with appropriate broth media.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Summarize all quantitative data from the in vitro assays in a clear and structured table for easy comparison of the bioactivity of the synthesized derivatives.

Compound ID Modification Anticancer (MCF-7) IC50 (µM) Anti-inflammatory (COX-2) IC50 (µM) Antimicrobial (S. aureus) MIC (µg/mL)
PDZ-001 4-Chlorobenzoyl15.28.532
PDZ-002 3,4-Dimethoxybenzoyl22.812.164
PDZ-003 4-Methylphenylsulfonyl9.75.316
PDZ-004 Naphthoyl18.510.2>128
Reference Drug Doxorubicin0.8--
Reference Drug Celecoxib-0.5-
Reference Drug Ciprofloxacin--2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the development of bioactive molecules from this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis start Pyridazin-3-ylmethanamine Hydrochloride synthesis Derivative Synthesis (e.g., Acylation) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization screening In Vitro Assays characterization->screening anticancer Anticancer screening->anticancer antiinflammatory Anti-inflammatory screening->antiinflammatory antimicrobial Antimicrobial screening->antimicrobial data_analysis Data Analysis (IC50, MIC) anticancer->data_analysis antiinflammatory->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Lead Optimization

Caption: Workflow for synthesis, screening, and analysis of pyridazine derivatives.

Potential Signaling Pathway: JNK1 Inhibition

Several pyridazine-containing compounds have been identified as inhibitors of the JNK1 signaling pathway, which is implicated in cancer and inflammatory diseases.[8]

jnk1_pathway extracellular Extracellular Stress (e.g., Cytokines, UV) jnkk JNK Kinase (JNKK) extracellular->jnkk jnk1 JNK1 jnkk->jnk1 Phosphorylation cjun c-Jun jnk1->cjun Phosphorylation apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation proliferation Cell Proliferation cjun->proliferation inhibitor Pyridazine Derivative inhibitor->jnk1 Inhibition

Caption: Potential inhibition of the JNK1 signaling pathway by a pyridazine derivative.

By following these protocols and application notes, researchers can systematically synthesize and evaluate novel bioactive molecules derived from this compound, contributing to the discovery of new therapeutic agents.

References

Application Notes: Pyridazin-3-ylmethanamine Hydrochloride in the Synthesis of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its unique physicochemical properties, including its capacity for hydrogen bonding and dipole-dipole interactions, make it an attractive moiety for the design of ligands targeting biological macromolecules.[4] Derivatives of pyridazine have shown significant promise in the development of agents targeting the Central Nervous System (CNS), with demonstrated anticonvulsant, antidepressant, anxiolytic, and sedative-hypnotic activities.[3][5][6]

Pyridazin-3-ylmethanamine hydrochloride is a key building block for the synthesis of a variety of N-substituted pyridazine derivatives. Its primary amine functionality provides a versatile handle for the introduction of diverse structural motifs through reactions such as N-alkylation, acylation, and reductive amination, enabling the exploration of structure-activity relationships (SAR) in the pursuit of novel CNS-active drug candidates.[7]

These application notes provide a detailed protocol for the synthesis of this compound and its subsequent application in the synthesis of a potential anticonvulsant agent, based on published methodologies for structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of pyridazine-3-carbonitrile.

Experimental Protocol

Materials:

  • Pyridazine-3-carbonitrile

  • Methanol (MeOH)

  • 6N Hydrochloric Acid (HCl)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable reaction vessel, dissolve pyridazine-3-carbonitrile (500 mg, 4.7 mmol) in methanol (10 mL).

  • To this solution, add 6N HCl (2 mL, 12 mmol) followed by 10% Pd/C (50 mg).

  • Place the reaction mixture on a Parr shaker and hydrogenate at 40 psig for 2 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Application in the Synthesis of a Potential Anticonvulsant Agent

This section outlines a proposed synthetic route for a novel anticonvulsant agent, leveraging this compound as a key intermediate. The design is based on the known anticonvulsant activity of N-substituted pyridazine derivatives.[5]

Proposed Synthetic Scheme: N-(2,6-dichlorobenzyl)pyridazin-3-ylmethanamine

A plausible route to a potential anticonvulsant involves the N-alkylation of Pyridazin-3-ylmethanamine with 2,6-dichlorobenzyl chloride.

Experimental Protocol

Materials:

  • This compound

  • 2,6-dichlorobenzyl chloride

  • Acetonitrile (CH₃CN)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • To this suspension, add a solution of 2,6-dichlorobenzyl chloride (1.1 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2,6-dichlorobenzyl)pyridazin-3-ylmethanamine.

Quantitative Data on Structurally Related Anticonvulsant Pyridazines

The following table summarizes the in vivo anticonvulsant activity of several 3-substituted pyridazine derivatives from a study by Dal Piaz et al., which provides a rationale for the synthesis of the proposed compound. The activity was evaluated in the maximal electroshock (MES) induced seizure model in mice.

CompoundStructureMES ED₅₀ (mg/kg, oral)
7 3-Ureidopyridazine15.0
16 3-Amino-6-methyl-7-(phenylmethyl)triazolo[4,3-b]pyridazine22.0
18 3-Amino-7-(2-chlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine12.5
21 3-Amino-7-(4-chlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine6.2
25 3-Amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine9.8

Data sourced from Dal Piaz et al.[5]

Proposed Mechanism of Action and Signaling Pathway

Based on studies of structurally similar anticonvulsant pyridazines, the mechanism of action may involve the modulation of inhibitory neurotransmission.[5] Specifically, these compounds may enhance the activity of GABAergic and glycinergic systems.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pyridazine Derivative Pyridazine Derivative GABA/Glycine Release GABA/Glycine Release Pyridazine Derivative->GABA/Glycine Release Enhances GABA_A/Glycine Receptor GABA_A/Glycine Receptor GABA/Glycine Release->GABA_A/Glycine Receptor Binds to Cl- Influx Cl- Influx GABA_A/Glycine Receptor->Cl- Influx Activates Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability

Caption: Proposed mechanism of action for anticonvulsant pyridazine derivatives.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the pyridazine building block to the evaluation of the final compound's CNS activity.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Pyridazine-3-carbonitrile Step1 Reduction Start->Step1 Intermediate Pyridazin-3-ylmethanamine HCl Step1->Intermediate Step2 N-Alkylation Intermediate->Step2 Final_Compound Target CNS Agent Step2->Final_Compound InVivo_Testing In Vivo Anticonvulsant Models (e.g., MES, scPTZ) Final_Compound->InVivo_Testing Data_Analysis Data Analysis (ED50, Neurotoxicity) InVivo_Testing->Data_Analysis

Caption: General workflow for synthesis and evaluation of CNS-active pyridazines.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel pyridazine derivatives with potential CNS activity. The provided protocols and conceptual frameworks, based on existing literature, offer a solid foundation for researchers to explore this chemical space in the quest for new and improved therapies for neurological disorders. The structure-activity relationships of known pyridazine-based anticonvulsants suggest that further derivatization of the aminomethyl side chain could lead to the discovery of potent and safe CNS agents.

References

Application Notes and Protocols for Creating Focused Libraries with Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document provides detailed application notes and protocols for the construction of focused chemical libraries utilizing Pyridazin-3-ylmethanamine hydrochloride as a versatile starting scaffold. The primary amine handle of this building block allows for facile diversification through robust chemical transformations such as amide bond formation and urea synthesis. The resulting libraries are well-suited for screening against a variety of biological targets, particularly protein kinases, which are implicated in a multitude of disease states including cancer and inflammatory disorders. This guide offers step-by-step protocols for parallel solution-phase synthesis and a representative high-throughput screening assay against key kinases.

Introduction to Pyridazine-based Focused Libraries

Focused chemical libraries are collections of compounds designed to interact with a specific biological target or target family. By starting with a scaffold known to have some affinity for the target class, the probability of identifying potent and selective modulators is significantly increased. The pyridazine ring system is an attractive core for focused libraries due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition at protein active sites.[1][2]

This compound provides an excellent entry point for library synthesis. The pyridazine core can act as a bioisostere for other aromatic systems, while the primary aminomethyl group serves as a convenient point for chemical diversification.[3] Libraries derived from this scaffold have shown promise as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Transforming Growth Factor-beta receptor 1 (ALK5), and c-Jun N-terminal kinase 1 (JNK1), all of which are critical nodes in disease-relevant signaling pathways.[4][5][6]

Chemical Synthesis: Parallel Library Generation

The following protocols describe the parallel solution-phase synthesis of two focused libraries from this compound: an amide library and a urea library. These methods are amenable to automation and high-throughput synthesis platforms.

General Workflow for Library Synthesis

The overall workflow for the creation of the focused libraries is depicted below. This process involves parallel reactions, purification, and quality control steps to ensure the integrity of the compound collection.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_downstream Downstream Processing start Start: Pyridazin-3-ylmethanamine hydrochloride freebase Free-basing of Amine start->freebase reagents Dispense Building Blocks (Carboxylic Acids or Isocyanates) freebase->reagents reaction Parallel Reactions (Amide Coupling or Urea Formation) reagents->reaction purification Parallel Purification (e.g., HPLC) reaction->purification qc Quality Control (LC-MS, NMR) purification->qc plating Compound Plating qc->plating

Figure 1: General workflow for parallel library synthesis.
Protocol 1: Parallel Synthesis of an Amide Library

This protocol details the coupling of a diverse set of carboxylic acids to the primary amine of Pyridazin-3-ylmethanamine.

Materials:

  • This compound

  • A library of diverse carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., preparative HPLC)

Procedure:

  • Free-basing of the Amine:

    • Prepare a stock solution of this compound in DMF.

    • Add 2.2 equivalents of DIPEA to the stock solution to neutralize the hydrochloride salt and generate the free amine in situ.

  • Preparation of Reagent Plates:

    • In a 96-well plate, dispense 1.2 equivalents of each unique carboxylic acid from your collection into individual wells.

    • Prepare a separate 96-well plate containing a solution of HATU (1.2 equivalents) in DMF.

  • Reaction Setup:

    • To the carboxylic acid plate, add the HATU solution.

    • Using a liquid handler or multichannel pipette, add the free-based Pyridazin-3-ylmethanamine solution to each well of the carboxylic acid/HATU plate.

    • Seal the reaction block and agitate at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • The crude products can be purified by parallel preparative HPLC to yield the desired amide products.

  • Quality Control:

    • Analyze each purified product by LC-MS to confirm identity and purity.

    • For a representative subset of the library, obtain ¹H NMR spectra to further confirm the structure.

Protocol 2: Parallel Synthesis of a Urea Library

This protocol describes the reaction of Pyridazin-3-ylmethanamine with a diverse set of isocyanates to form a urea library.

Materials:

  • This compound

  • A library of diverse isocyanates (e.g., aryl isocyanates, alkyl isocyanates)

  • DIPEA

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • Scavenger resin (e.g., tris(2-aminoethyl)amine functionalized polystyrene)

Procedure:

  • Free-basing of the Amine:

    • Prepare a stock solution of this compound in DCM.

    • Add 2.2 equivalents of DIPEA to generate the free amine.

  • Preparation of Reagent Plates:

    • In a 96-well plate, dispense 1.1 equivalents of each unique isocyanate from your collection into individual wells.

  • Reaction Setup:

    • To the isocyanate plate, add the free-based Pyridazin-3-ylmethanamine solution.

    • Seal the reaction block and agitate at room temperature for 8-12 hours.

  • Work-up and Purification:

    • To each well, add a scavenger resin to quench any unreacted isocyanate. Agitate for 2-4 hours.

    • Filter the reaction mixtures to remove the resin.

    • The filtrate containing the desired urea products can be concentrated. For higher purity, parallel preparative HPLC can be employed.

  • Quality Control:

    • Analyze each purified product by LC-MS to confirm identity and purity.

    • Obtain ¹H NMR spectra for a representative subset of the library.

Biological Application: Screening for Kinase Inhibitors

Focused libraries based on the pyridazine scaffold are well-suited for screening against protein kinases. Here, we provide a representative protocol for a high-throughput screen against a panel of kinases, including VEGFR-2, ALK5, and JNK1.

Target Kinase Signaling Pathways

The selected kinases are key components of signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases. The VEGFR-2 signaling pathway, for instance, is a critical regulator of angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival mTOR->Survival

Figure 2: Simplified VEGFR-2 signaling pathway.
Protocol 3: High-Throughput Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is a generic, high-throughput method to measure the inhibition of kinase activity by monitoring ATP consumption.

Materials:

  • Purified recombinant kinases (VEGFR-2, ALK5, JNK1)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • Focused compound library in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • Dispense the compounds from the focused library into the 384-well assay plates at the desired final concentration (e.g., 10 µM).

    • Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix for each kinase in the appropriate assay buffer.

    • Add the kinase/substrate mix to the assay plates.

    • Prepare an ATP solution and add it to the plates to initiate the kinase reaction.

    • Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal. The intensity of the signal is inversely proportional to the kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >50%) are identified as "hits".

    • For hit compounds, perform dose-response experiments to determine the IC₅₀ value.

Representative Screening Data

The following table summarizes hypothetical screening data for a selection of compounds from the focused libraries against the target kinases.

Compound IDLibrary TypeVEGFR-2 % Inhibition @ 10 µMALK5 % Inhibition @ 10 µMJNK1 % Inhibition @ 10 µMVEGFR-2 IC₅₀ (µM)
PDZ-A-001Amide8515221.2
PDZ-A-002Amide127835> 20
PDZ-A-003Amide9288450.8
PDZ-U-001Urea7540653.5
PDZ-U-002Urea259518> 20
PDZ-U-003Urea6872855.1
Staurosporine-9999990.01

Conclusion

This compound is a valuable and versatile starting material for the construction of focused chemical libraries. The straightforward and robust protocols for amide and urea formation allow for the rapid generation of diverse compound collections. When coupled with high-throughput screening against relevant biological targets, such as protein kinases, these libraries can serve as a powerful tool in hit identification and lead optimization for drug discovery programs. The methodologies and data presented in these application notes provide a solid foundation for researchers to initiate their own focused library synthesis and screening campaigns.

References

Troubleshooting & Optimization

troubleshooting low yield in "Pyridazin-3-ylmethanamine hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Pyridazin-3-ylmethanamine hydrochloride. The content is structured in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

Low yields can stem from several factors throughout the synthetic process. The most common issues include the purity of starting materials, suboptimal reaction conditions, and challenges during product work-up and purification.[1][2] It is crucial to ensure all reagents are pure and dry, as impurities can lead to unwanted side reactions.[3] Reaction parameters such as temperature, pressure (in case of catalytic hydrogenation), and reaction time must be carefully optimized. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal endpoint.[3][4]

Q2: I am observing significant side product formation. What are the likely side reactions?

Side product formation is a frequent cause of low yields. In the context of pyridazine chemistry, potential side reactions include:

  • Over-reduction: Strong reducing agents can potentially reduce the pyridazine ring itself, not just the target functional group (e.g., a nitrile or an imine).

  • N-N Bond Cleavage: Harsh reaction conditions, such as high temperatures or the presence of strong reducing agents, can lead to the cleavage of the N-N bond within the pyridazine ring, resulting in a complex mixture of degradation products.[1]

  • Polymerization/Self-condensation: The amine product can be reactive and may undergo self-condensation or polymerization, particularly under acidic or basic conditions or at elevated temperatures.[2]

  • Formation of Disubstituted Byproducts: If the synthesis involves a precursor with multiple reactive sites, disubstitution can occur.[3][4]

Q3: How can I optimize the reductive amination step for this synthesis?

If your synthesis proceeds via the reductive amination of pyridazine-3-carbaldehyde, optimization is key. The choice of reducing agent is critical. Milder reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.[5] Controlling the pH is also vital; a mildly acidic condition (typically pH 4-6) is optimal for the formation of the iminium intermediate.[5] Catalyst-controlled reductive amination using transition metals like iridium or ruthenium can also offer high selectivity and yield.[6][7]

Q4: What are the best practices for purifying this compound to maximize recovery?

Product loss during purification is a common contributor to low overall yield.[4] As a hydrochloride salt, the product is likely to have high water solubility, which can complicate aqueous work-ups.

  • Extraction: Ensure the pH of the aqueous layer is optimized before extraction to ensure the amine is in its desired form (freebase for extraction into organic solvents, or salt to remain in the aqueous layer).

  • Crystallization: Careful selection of an appropriate solvent or solvent system is crucial for efficient crystallization and recovery. Controlled cooling rates can maximize crystal formation and yield.[4]

  • Chromatography: If crystallization is problematic, column chromatography may be necessary. However, the polar nature of the amine salt can lead to streaking on silica gel. Using a modified stationary phase or a different purification technique like ion-exchange chromatography could be beneficial.[8][9]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Stalled Conversion

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation using TLC/HPLC. Some reactions require heating to proceed to completion.[1]
Insufficient Reaction Time Continue to monitor the reaction for a longer duration. If the reaction has stalled, other factors may be at play.[3]
Impure Starting Materials Re-purify starting materials. For example, distill liquid reagents and recrystallize solid reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[3]
Poor Reagent Activity Use a freshly opened bottle of the reducing agent or catalyst. The activity of many hydrides and catalysts can diminish over time with improper storage.
Inadequate Mixing Ensure the reaction mixture is being stirred or agitated effectively, especially for heterogeneous reactions (e.g., catalytic hydrogenation).
Issue 2: Product Loss During Work-up and Purification

Significant loss of product after the reaction is complete points to issues with the isolation and purification protocol.

Potential CauseRecommended Solution
High Water Solubility of Product During aqueous work-up, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. Use a continuous liquid-liquid extractor for highly water-soluble compounds.
Decomposition on Silica Gel If using column chromatography, consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) to prevent binding and decomposition of the amine product. Alternatively, use a different stationary phase like alumina.
Inefficient Crystallization Screen a variety of solvent systems. Techniques like slow evaporation, vapor diffusion, or using an anti-solvent can induce crystallization. Seeding the solution with a small crystal can also help.
Formation of Emulsions During extraction, emulsions can trap the product. Add brine or use a centrifuge to break up the emulsion. Filtering through a pad of Celite can also be effective.

Experimental Protocols

Protocol: Reductive Amination of Pyridazine-3-carbaldehyde

This protocol describes a general procedure for the synthesis of this compound via reductive amination. Note: This is a representative protocol and should be optimized for specific laboratory conditions.

Materials:

  • Pyridazine-3-carbaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Pyridazine-3-carbaldehyde (1.0 eq.) and ammonium acetate (3.0-5.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude freebase.

  • Dissolve the crude amine in a minimal amount of anhydrous DCM or methanol.

  • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Visualizations

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Caption: General experimental workflow for the target synthesis.

References

Technical Support Center: Purification of Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Pyridazin-3-ylmethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the likely impurities?

A common and effective synthetic route is the reduction of 3-cyanopyridazine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium on carbon catalyst) or chemical reduction (e.g., using borane complexes like BH₃-THF or lithium aluminum hydride). The crude product is then treated with hydrochloric acid to form the hydrochloride salt.

Potential Impurities:

  • Unreacted 3-cyanopyridazine: Incomplete reduction will leave the starting nitrile in the product mixture.

  • Secondary and Tertiary Amines: During catalytic hydrogenation, over-alkylation can occur, leading to the formation of bis(pyridazin-3-ylmethyl)amine and tris(pyridazin-3-ylmethyl)amine.[1]

  • Aldehyde Intermediate (from partial reduction): Some reducing agents, under specific conditions, might lead to the formation of a stable imine intermediate which upon hydrolysis during workup could yield pyridazine-3-carbaldehyde.

  • Residual Metals: If catalytic hydrogenation is used, trace amounts of the metal catalyst (e.g., Nickel, Palladium) may remain in the product.

  • Boron or Aluminum Salts: If chemical reductants like boranes or aluminum hydrides are used, their inorganic byproducts may contaminate the final product.

Q2: My final product of this compound has a persistent color. How can I remove it?

Colored impurities are often highly conjugated organic molecules. A common method to remove them is by treating a solution of your product with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by filtration. It is crucial to use the minimum amount of charcoal necessary, as it can also adsorb some of your desired product. This step is typically performed before recrystallization.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

Difficulties in crystallization can arise from the presence of impurities or the choice of an inappropriate solvent system.

  • Purity: Ensure that the majority of impurities have been removed by other methods (e.g., column chromatography) before attempting recrystallization. Even small amounts of impurities can inhibit crystal formation.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. For a polar salt like an amine hydrochloride, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with a less polar co-solvent like ethyl acetate or diethyl ether, are good starting points. Perform small-scale solubility tests to find the optimal solvent or solvent mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield after Recrystallization The compound is too soluble in the cold recrystallization solvent.Add a less polar co-solvent (an "anti-solvent") in which the product is insoluble to the cold solution to induce further precipitation. Ensure the solution is sufficiently cooled (e.g., in an ice bath) before filtration.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent system.
The solution is supersaturated.Try seeding the solution with a small crystal of the pure product or scratching the inside of the flask with a glass rod at the meniscus to induce crystallization.
Poor Separation in Column Chromatography (Peak Tailing) The compound is interacting too strongly with the acidic silica gel stationary phase.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase such as alumina or amine-functionalized silica.
The compound is very polar and not moving from the baseline.Increase the polarity of the mobile phase. For highly polar amine hydrochlorides, a reversed-phase chromatography approach might be more suitable.
Presence of Secondary/Tertiary Amine Impurities in Final Product Over-alkylation during the reduction of the nitrile.These byproducts are generally less polar than the primary amine. They can often be separated by silica gel column chromatography using a gradient elution from a non-polar to a polar solvent system.
Residual Metal Catalyst Detected Incomplete filtration of the catalyst after hydrogenation.Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove fine catalyst particles. Specialized metal scavengers can also be employed.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the solid crude product by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Isopropanol, or mixtures with Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Column Chromatography of Pyridazin-3-ylmethanamine Free Base

Objective: To purify the crude product by separating it from less polar or more polar impurities. It is often advantageous to purify the free amine before converting it to the hydrochloride salt.

Materials:

  • Crude Pyridazin-3-ylmethanamine (as the free base)

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a gradient of Ethyl Acetate in Hexanes, or Dichloromethane/Methanol)

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Preparation of the Free Base: If your crude product is the hydrochloride salt, dissolve it in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) to a pH > 10. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Choosing the Eluent: Use TLC to determine a suitable solvent system that gives a retention factor (Rf) for the desired product of approximately 0.2-0.4. If peak streaking is observed, add 0.1-1% triethylamine to the eluent.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.

  • Loading the Sample: Dissolve the crude free amine in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed. Alternatively, for better separation, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring the Separation: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Conversion to Hydrochloride Salt: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in the same solvent (or gaseous HCl) to precipitate the pure this compound. Collect the salt by filtration, wash with the solvent, and dry.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (Pyridazin-3-ylmethanamine HCl) Dissolve Dissolve in Water & Basify Crude->Dissolve If significant impurities Recrystallize Recrystallization Crude->Recrystallize If relatively pure Extract Extract with Organic Solvent Dissolve->Extract FreeBase Crude Free Base Extract->FreeBase Column Column Chromatography (Silica Gel) FreeBase->Column PureFreeBase Pure Free Base Column->PureFreeBase ConvertToHCl Convert to HCl Salt PureFreeBase->ConvertToHCl ConvertToHCl->Recrystallize For final polishing PureProduct Pure Pyridazin-3-ylmethanamine HCl Recrystallize->PureProduct Analysis Purity Analysis (NMR, HPLC, etc.) PureProduct->Analysis

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Coupling Reactions of Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Pyridazin-3-ylmethanamine hydrochloride" in common coupling reactions.

I. Amide Coupling Reactions

Amide bond formation is a crucial transformation in medicinal chemistry. However, coupling Pyridazin-3-ylmethanamine, an electron-deficient amine, can be challenging.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low to no conversion. What are the potential causes?

A1: Low conversion is a common issue when working with electron-deficient amines. The primary reasons include:

  • Low Nucleophilicity of the Amine: The electron-withdrawing nature of the pyridazine ring reduces the nucleophilicity of the primary amine, making it less reactive towards the activated carboxylic acid.

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficient to activate the carboxylic acid for reaction with a weakly nucleophilic amine.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base can significantly impact the reaction outcome.

  • Salt Form of the Amine: Starting with the hydrochloride salt requires an adequate amount of base to liberate the free amine for the reaction.

Q2: What are the common side reactions observed during the amide coupling of Pyridazin-3-ylmethanamine?

A2: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired amide. These include:

  • Guanidinium By-product Formation: Some coupling reagents, particularly carbodiimides, can react with the amine to form a guanidinium byproduct.

  • N-Acylation of the Pyridazine Ring: Although less likely due to the lower basicity of the ring nitrogens, acylation at one of the pyridazine nitrogens is a potential side reaction under harsh conditions.

  • Racemization: If the carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide-based coupling reagents[1].

  • Formation of Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride, which may react slower with the amine.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low or No Product Formation Low amine nucleophilicity.Use a more potent activating agent like HATU or COMU. Consider converting the carboxylic acid to its acid chloride.
Incomplete liberation of the free amine from the HCl salt.Use at least two equivalents of a non-nucleophilic base like DIPEA or N-methylmorpholine.
Inefficient coupling reagent.Screen different classes of coupling reagents (e.g., phosphonium-based like PyBOP or uronium-based like HBTU).
Formation of Guanidinium By-product Reaction of the amine with the carbodiimide coupling reagent.Add the activated carboxylic acid to the amine solution, rather than adding the amine to a pre-mixed solution of the acid and coupling reagent.
Suspected N-acylation of Pyridazine Ring Harsh reaction conditions.Use milder conditions (lower temperature, less reactive acylating agent).
Racemization of Chiral Carboxylic Acid Use of carbodiimide reagents.Add HOBt or HOAt as an additive to suppress racemization. Alternatively, use phosphonium or uronium-based coupling reagents[1].
Experimental Protocol: Amide Coupling using HATU

This protocol is a general guideline for the amide coupling of this compound with a carboxylic acid using HATU.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and a suitable anhydrous solvent (e.g., DMF or DCM).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the reaction solvent and add a non-nucleophilic base such as DIPEA (2.2 eq). Stir for a few minutes.

  • Coupling: Add the amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester HATU, DIPEA HATU HATU Desired_Amide Desired Amide Product Activated_Ester->Desired_Amide Pyridazin-3-ylmethanamine Pyridazin-3-ylmethanamine Pyridazin-3-ylmethanamine (free base) Pyridazin-3-ylmethanamine_HCl Pyridazin-3-ylmethanamine Hydrochloride Pyridazin-3-ylmethanamine_HCl->Pyridazin-3-ylmethanamine Base Base (e.g., DIPEA) Base->Pyridazin-3-ylmethanamine Liberation of free amine

Amide Coupling Workflow

II. Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, the presence of the nitrogen-containing pyridazine ring can lead to complications.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a pyridazine halide and a boronic acid is not working. What are the likely reasons?

A1: The failure of a Suzuki coupling involving a pyridazine derivative can often be attributed to:

  • Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation[2][3].

  • Protodeboronation: The boronic acid can be converted to the corresponding arene through the loss of the boronic acid group, a common side reaction with heteroaryl boronic acids[2].

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, or the pyridazine halide can undergo homocoupling[4][5].

  • Low Reactivity of the Halide: Chloro- and bromo-pyridazines can be less reactive than their iodo counterparts, requiring more active catalyst systems.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low or No Yield Catalyst inhibition by pyridazine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Consider using a pre-catalyst[2].
Low reactivity of the halide.Switch to a more active catalyst system (e.g., a Buchwald-type pre-catalyst). If possible, use the corresponding iodo-pyridazine.
Significant Protodeboronation Hydrolysis of the boronic acid.Use anhydrous conditions. Consider using a milder base like K3PO4 or Cs2CO3. Alternatively, use a more stable boronic ester (e.g., a pinacol ester)[2].
Formation of Homocoupling Byproducts Presence of oxygen or side reactions of the catalyst.Thoroughly degas the reaction mixture and maintain an inert atmosphere. Add a small amount of a reducing agent like potassium formate to minimize Pd(II)-mediated homocoupling[4].
Experimental Protocol: Suzuki Coupling of a Halogenated Pyridazine Derivative

This is a general protocol for the Suzuki coupling of a halogenated pyridazine with a boronic acid.

  • Reaction Setup: In a Schlenk tube, combine the halogenated pyridazine (1.0 eq), the boronic acid or ester (1.2 eq), a suitable base (e.g., K2CO3, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Ox_Add->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Red_Elim Reductive Elimination Ar-Pd(II)-Ar'->Red_Elim Red_Elim->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Red_Elim->Ar-Ar' Ar-X Ar-X (Pyridazine Halide) Ar-X->Ox_Add Ar'-B(OR)2 Ar'-B(OR)₂ (Boronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Simplified Suzuki-Miyaura Catalytic Cycle

III. Reductive Amination Reactions

Reductive amination is a versatile method for forming C-N bonds. When using Pyridazin-3-ylmethanamine, certain side reactions should be considered.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a tertiary amine as a major byproduct in my reductive amination with Pyridazin-3-ylmethanamine. How can I prevent this?

A1: The formation of a tertiary amine is due to the over-alkylation of the desired secondary amine product. This is a common side reaction in reductive amination[6][7]. To minimize this:

  • Control Stoichiometry: Use a 1:1 ratio of the carbonyl compound to the amine. An excess of the carbonyl compound will favor the formation of the tertiary amine.

  • Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl compound and the amine. This helps to reduce the imine as it is formed, minimizing the chance for the secondary amine product to react further.

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the carbonyl compound, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride[6].

Q2: My reductive amination is giving me a significant amount of the alcohol corresponding to the reduction of my starting carbonyl compound. What can I do?

A2: The reduction of the starting aldehyde or ketone to the corresponding alcohol is a competing side reaction[8]. To favor the desired amination:

  • Use a Selective Reducing Agent: As mentioned above, STAB and sodium cyanoborohydride are more selective for the imine/iminium ion over the carbonyl group.

  • Ensure Imine Formation: Allow sufficient time for the imine to form before adding a less selective reducing agent like sodium borohydride. The use of a dehydrating agent (e.g., molecular sieves) can also drive the equilibrium towards imine formation[8].

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly protonating the amine, which would render it non-nucleophilic[7].

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Formation of Tertiary Amine (Over-alkylation) Excess carbonyl compound or reactive secondary amine product.Use a 1:1 stoichiometry of reactants. Add the reducing agent slowly. Use a milder, more selective reducing agent like STAB[6][7].
Reduction of Starting Carbonyl Non-selective reducing agent.Use a reducing agent that is more selective for the imine, such as STAB or NaBH3CN. Ensure imine formation is favored before reduction[8].
Low Conversion Incomplete imine formation.Add a catalytic amount of acetic acid to promote imine formation. Use a dehydrating agent like molecular sieves[8].
Catalyst deactivation by the heterocyclic amine.In cases of catalytic hydrogenation, the pyridazine nitrogen may inhibit the catalyst. Consider using a hydride-based reducing agent instead.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound.

  • Reaction Setup: To a flask, add the aldehyde or ketone (1.0 eq), this compound (1.0 eq), and a suitable solvent (e.g., dichloroethane or THF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Reductive_Amination_Pathway cluster_main_reaction Desired Reaction Pathway cluster_side_reactions Potential Side Reactions Carbonyl Aldehyde/Ketone Imine Imine Intermediate Carbonyl->Imine + Amine - H₂O Alcohol Alcohol Byproduct Carbonyl->Alcohol [H] Amine Pyridazin-3-ylmethanamine Secondary_Amine Desired Secondary Amine Imine->Secondary_Amine [H] (e.g., STAB) Tertiary_Amine Tertiary Amine (Over-alkylation) Secondary_Amine->Tertiary_Amine + Carbonyl, [H]

Reductive Amination Pathways

References

Technical Support Center: Optimizing Reaction Conditions for Pyridazin-3-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of reaction conditions for Pyridazin-3-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of this and similar pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent and effective method for the synthesis of Pyridazin-3-ylmethanamine is the reduction of pyridazine-3-carbonitrile. This can be achieved through various reduction methods, including catalytic hydrogenation or using metal hydrides. Another potential, though less common, route is the amination of a 3-(halomethyl)pyridazine derivative. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

Q2: How do I choose the best reducing agent for the conversion of pyridazine-3-carbonitrile to Pyridazin-3-ylmethanamine?

A2: The choice of reducing agent is critical and depends on factors such as available equipment, scale of the reaction, and sensitivity of other functional groups on your substrate.

  • Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): This is often a clean and effective method. Raney Nickel is particularly common for nitrile reduction.[1][2] It can sometimes require elevated pressure and temperature. A key challenge can be catalyst poisoning if sulfur-containing impurities are present.

  • Metal Hydrides (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[2][3] However, it is non-selective and will reduce many other functional groups. It also requires strictly anhydrous conditions and careful handling due to its high reactivity with water.[3]

  • Borohydride Systems (e.g., NaBH₄/NiCl₂ or NaBH₄/CoCl₂): These systems can be a milder alternative to LiAlH₄ and may offer better chemoselectivity.[2]

Q3: What are the best practices for handling and storing this compound?

A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. As a hydrochloride salt, it is generally more stable and less prone to oxidation than the free amine. The free base, Pyridazin-3-ylmethanamine, should be stored at 2-8°C under an inert atmosphere.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the reduction of pyridazine-3-carbonitrile.

Issue 1: Low or No Conversion of Pyridazine-3-carbonitrile
Possible Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst has not been exposed to air or moisture for extended periods. - Use a fresh batch of catalyst. - Consider pre-activation of the catalyst if recommended by the supplier. - Check for potential catalyst poisons in the starting material or solvent (e.g., sulfur compounds).
Insufficiently Reactive Reducing Agent - If using milder reducing agents like NaBH₄, consider adding a catalyst such as NiCl₂ or CoCl₂.[2] - For stubborn reactions, a stronger reducing agent like LiAlH₄ may be necessary, provided other functional groups are compatible.[2][3]
Suboptimal Reaction Conditions - Temperature: Increase the reaction temperature. Some nitrile reductions require heating. - Pressure: For catalytic hydrogenation, increasing the hydrogen pressure can improve the reaction rate.[2] - Solvent: Ensure the starting material is fully dissolved in the chosen solvent. For LiAlH₄ reductions, use anhydrous ether or THF.[2]
Moisture in the Reaction - For reactions involving moisture-sensitive reagents like LiAlH₄, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Formation of Secondary Amine - This is a common byproduct in nitrile reductions due to the reaction of the intermediate imine with the product primary amine.[5] - Additives: The addition of ammonia or an acid can sometimes suppress secondary amine formation.[5] - Reaction Conditions: Lowering the reaction temperature may reduce the rate of the side reaction.
Reduction of the Pyridazine Ring - The pyridazine ring itself can be susceptible to reduction under certain conditions, especially with powerful reducing agents like LiAlH₄ or aggressive catalytic hydrogenation.[6] - Use a milder reducing agent or less forcing reaction conditions (lower temperature and pressure). - Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Formation of Aldehyde (incomplete reduction) - This can occur if the reduction of the intermediate imine is slow. - Increase the amount of reducing agent or prolong the reaction time.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitriles
Method Reducing Agent Typical Conditions Advantages Disadvantages Citations
Catalytic HydrogenationH₂ / Raney NiEthanol or Methanol, RT to 50°C, 1-50 atm H₂High yield, clean reaction, catalyst is reusable.Requires specialized hydrogenation equipment, potential for ring reduction, catalyst can be pyrophoric.[1][7]
Catalytic HydrogenationH₂ / Pd/CMethanol or Acetic Acid, RT to 60°C, 1-50 atm H₂Effective for many nitriles, can sometimes be more selective than Raney Ni.Can be prone to causing ring reduction in N-heterocycles, catalyst is expensive.[2][8]
Metal Hydride ReductionLiAlH₄Anhydrous THF or Et₂O, 0°C to refluxVery powerful and fast, reduces most nitriles effectively.Non-selective, highly reactive with water and protic solvents, requires careful handling.[2][3]
Borohydride ReductionNaBH₄ / CoCl₂ or NiCl₂Methanol or Ethanol, RTMilder conditions, more chemoselective than LiAlH₄, easier to handle.May not be effective for all nitriles, requires stoichiometric amounts of metal salts.[2][6]

Experimental Protocols

Protocol 1: Reduction of Pyridazine-3-carbonitrile using Catalytic Hydrogenation with Raney Nickel
  • Reaction Setup: In a hydrogenation vessel, dissolve pyridazine-3-carbonitrile (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add Raney Nickel (typically 10-20% by weight of the starting material) as a slurry in the reaction solvent.[7] Caution: Raney Nickel is pyrophoric when dry.[7]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3-5 times). Pressurize the vessel to the desired hydrogen pressure (e.g., 3-4 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Pyridazin-3-ylmethanamine.

Protocol 2: Formation of this compound
  • Dissolution: Dissolve the crude Pyridazin-3-ylmethanamine in a minimal amount of a suitable solvent such as methanol, ethanol, or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the ice bath for a period to maximize precipitation.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyridazin-3-ylmethanamine cluster_purification Salt Formation and Purification start Pyridazine-3-carbonitrile reduction Reduction (e.g., H2/Raney Ni) start->reduction workup Catalyst Filtration & Solvent Removal reduction->workup product Crude Pyridazin-3-ylmethanamine workup->product dissolution Dissolve in Solvent product->dissolution Proceed to salt formation acidification Add HCl Solution dissolution->acidification precipitation Precipitation & Filtration acidification->precipitation final_product Pyridazin-3-ylmethanamine HCl precipitation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_catalytic Catalytic Hydrogenation Issues cluster_hydride Metal Hydride Issues start Low or No Conversion q1 Using Catalytic Hydrogenation? start->q1 q2 Using Metal Hydride (e.g., LiAlH4)? start->q2 a1 Check Catalyst Activity (Use fresh catalyst) q1->a1 Yes a2 Increase H2 Pressure q1->a2 Yes a3 Increase Temperature q1->a3 Yes a4 Check for Catalyst Poisons q1->a4 Yes b1 Ensure Anhydrous Conditions q2->b1 Yes b2 Use Fresh Reducing Agent q2->b2 Yes b3 Increase Reaction Time/Temperature q2->b3 Yes

Caption: Troubleshooting flowchart for low reaction yield in the reduction of pyridazine-3-carbonitrile.

References

preventing byproduct formation in "Pyridazin-3-ylmethanamine hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Pyridazin-3-ylmethanamine hydrochloride. Our focus is on preventing the formation of common byproducts to ensure high purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes start from 3-cyanopyridazine or 3-(halomethyl)pyridazine. The most common methods are:

  • Reduction of 3-cyanopyridazine: This involves the conversion of the nitrile group to a primary amine using reducing agents.

  • Gabriel Synthesis: This method utilizes 3-(halomethyl)pyridazine and potassium phthalimide to form the primary amine, avoiding over-alkylation.[1][2]

  • Reductive Amination: This involves the reaction of 3-pyridazinecarboxaldehyde with an ammonia source in the presence of a reducing agent.[3][4]

Q2: What is the most common byproduct in the synthesis of Pyridazin-3-ylmethanamine via nitrile reduction?

A2: The most prevalent byproduct is the secondary amine, bis(pyridazin-3-ylmethyl)amine. Tertiary amines can also form under certain conditions. These byproducts arise from the reaction of the newly formed primary amine with the intermediate imine during the reduction process.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation of 3-cyanopyridazine?

A3: The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts. This is a common strategy in the catalytic hydrogenation of nitriles.

Q4: Is the Gabriel synthesis a better alternative to avoid over-alkylation byproducts?

A4: Yes, the Gabriel synthesis is an excellent method for preparing primary amines from alkyl halides without the formation of secondary or tertiary amine byproducts.[1][5] It involves the use of phthalimide to protect the nitrogen, preventing it from reacting more than once.[2]

Q5: What are the potential byproducts in the reductive amination of 3-pyridazinecarboxaldehyde?

A5: The main potential byproduct is the corresponding alcohol, (pyridazin-3-yl)methanol, formed by the direct reduction of the aldehyde. Over-alkylation leading to secondary and tertiary amines is also a possibility, especially if the reaction conditions are not carefully controlled.

Troubleshooting Guides

Issue 1: Low Yield of Primary Amine and Presence of Secondary Amine Byproduct in Nitrile Reduction

Symptoms:

  • NMR or LC-MS analysis of the crude product shows a significant peak corresponding to the mass of bis(pyridazin-3-ylmethyl)amine.

  • The isolated yield of the desired this compound is lower than expected.

Possible Causes:

  • The newly formed primary amine is reacting with the intermediate imine.

  • Insufficient ammonia or ammonium hydroxide in the reaction mixture during catalytic hydrogenation.

  • The choice of reducing agent and reaction conditions favors the formation of the secondary amine.

Solutions:

Solution Detailed Protocol Expected Outcome
Addition of Ammonia During catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), saturate the reaction solvent (e.g., methanol or ethanol) with ammonia gas prior to adding the catalyst and substrate. Alternatively, add ammonium hydroxide (10-20% by volume) to the reaction mixture.The high concentration of ammonia competitively inhibits the reaction of the primary amine product with the imine intermediate, significantly reducing the formation of the secondary amine byproduct and increasing the yield of the primary amine.
Choice of Reducing Agent Use a stoichiometric reducing agent like Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperatures (e.g., 0 °C to room temperature).LiAlH4 is a powerful reducing agent that rapidly converts the nitrile to the primary amine, often minimizing the formation of dimeric byproducts.[6]
Alternative Synthesis Route Employ the Gabriel Synthesis starting from 3-(chloromethyl)pyridazine or 3-(bromomethyl)pyridazine.This method inherently avoids the formation of secondary and tertiary amines by protecting the nitrogen atom.[1][2][5]
Issue 2: Formation of Aldehyde or Carboxylic Acid Byproducts

Symptoms:

  • Analysis of the crude product indicates the presence of 3-pyridazinecarboxaldehyde or 3-pyridazinecarboxylic acid.

Possible Causes:

  • Incomplete reduction of the nitrile.

  • Hydrolysis of the nitrile or intermediate imine during workup.

  • Use of a reducing agent that is too mild or under conditions that favor aldehyde formation (e.g., DIBAL-H).

Solutions:

Solution Detailed Protocol Expected Outcome
Ensure Complete Reduction Increase the reaction time or the amount of reducing agent (e.g., LiAlH4 or Borane complexes). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.Complete conversion of the nitrile to the primary amine, eliminating the presence of aldehyde or carboxylic acid byproducts.
Careful Workup During the workup of reactions involving hydride reducing agents, perform the quenching at low temperatures (e.g., 0 °C) and avoid prolonged exposure to acidic conditions which can hydrolyze the intermediate imine to an aldehyde.Minimized hydrolysis of intermediates, leading to a cleaner crude product with a higher yield of the desired amine.
Use a Robust Reducing Agent For complete reduction to the amine, use strong reducing agents like LiAlH4 or catalytic hydrogenation under appropriate conditions. Avoid milder reagents like DIBAL-H which are known to reduce nitriles to aldehydes.The use of a sufficiently strong reducing agent will drive the reaction to the desired primary amine, preventing the isolation of the aldehyde intermediate.

Experimental Protocols

Protocol 1: Reduction of 3-Cyanopyridazine using Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-cyanopyridazine (1.0 eq) in methanol saturated with ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (5-10 wt%) or Palladium on Carbon (5-10 wt%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of isopropanol and add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Gabriel Synthesis of Pyridazin-3-ylmethanamine
  • Formation of N-(Pyridazin-3-ylmethyl)phthalimide:

    • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Add 3-(chloromethyl)pyridazine (1.0 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry.

  • Hydrazinolysis:

    • Suspend the N-(pyridazin-3-ylmethyl)phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 2-4 hours.

    • A precipitate of phthalhydrazide will form.[1]

    • Cool the mixture and filter off the precipitate.

    • Concentrate the filtrate to obtain the crude primary amine.

  • Salt Formation:

    • Dissolve the crude amine in a suitable solvent like ethanol or isopropanol and add a solution of HCl in ether to precipitate the hydrochloride salt.

Visualizations

Byproduct_Formation_Nitrile_Reduction Nitrile 3-Cyanopyridazine Imine Intermediate Imine Nitrile->Imine + [H] PrimaryAmine Pyridazin-3-ylmethanamine (Desired Product) Imine->PrimaryAmine + [H] SecondaryAmine bis(Pyridazin-3-ylmethyl)amine (Byproduct) Imine->SecondaryAmine + Primary Amine - NH3

Caption: Byproduct formation pathway in the reduction of 3-cyanopyridazine.

Troubleshooting_Workflow Start Crude Product Analysis CheckByproduct Secondary Amine Byproduct Present? Start->CheckByproduct HighPurity High Purity Product CheckByproduct->HighPurity No LowPurity Low Purity CheckByproduct->LowPurity Yes Option1 Add NH3 to Hydrogenation LowPurity->Option1 Option2 Switch to LiAlH4 LowPurity->Option2 Option3 Use Gabriel Synthesis LowPurity->Option3

Caption: Troubleshooting workflow for secondary amine byproduct formation.

References

Technical Support Center: "Pyridazin-3-ylmethanamine hydrochloride" Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving "Pyridazin-3-ylmethanamine hydrochloride".

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the experimental work-up of reactions with "this compound".

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield for my coupling reaction with this compound. What are the possible causes and solutions?

A: Low product yield in coupling reactions, such as Buchwald-Hartwig amination, can stem from several factors when using an amine hydrochloride salt.

Possible Causes & Troubleshooting Steps:

  • Incomplete Neutralization of the Amine Hydrochloride: The primary amine of this compound is protonated. For it to act as a nucleophile, it must be neutralized to the free base.

    • Solution: Ensure you are using a sufficient excess of a suitable base. For instance, in a Buchwald-Hartwig coupling, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often used.[1] Using at least two equivalents of the base is recommended to both neutralize the hydrochloride and facilitate the catalytic cycle.

  • Catalyst Inactivation: The palladium catalyst used in cross-coupling reactions can be sensitive to air and moisture, leading to its deactivation.

    • Solution: Degas the reaction mixture thoroughly by purging with an inert gas (e.g., nitrogen or argon) before adding the catalyst.[1] Use anhydrous solvents and handle reagents under an inert atmosphere.

  • Suboptimal Reaction Temperature: The reaction may not have reached the optimal temperature for the coupling to occur efficiently.

    • Solution: Ensure the reaction mixture is heated to the specified temperature (e.g., 100°C for certain Buchwald-Hartwig reactions) for a sufficient duration.[1] Monitor the reaction progress using TLC or LC-MS.

Parameter Recommendation Rationale
Base Use ≥ 2 equivalents of a strong, non-nucleophilic base (e.g., NaOtBu).To neutralize the amine hydrochloride and facilitate the catalytic cycle.
Atmosphere Maintain an inert atmosphere (N₂ or Ar).To prevent catalyst deactivation by oxygen.
Solvent Use anhydrous solvents.To prevent catalyst deactivation and unwanted side reactions.
Temperature Ensure the reaction reaches and maintains the optimal temperature.To provide sufficient energy for the reaction to proceed at a reasonable rate.
Issue 2: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating and purifying my product after the reaction. What are some common work-up challenges?

A: The work-up and purification of products derived from Pyridazin-3-ylmethanamine can be challenging due to the polarity of the pyridazine ring and potential side products.

Possible Causes & Troubleshooting Steps:

  • Emulsion Formation During Extraction: The polar nature of the pyridazine moiety can lead to the formation of emulsions during aqueous work-up, making phase separation difficult.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If the product is in the organic layer, you can also try filtering the mixture through a pad of celite.

  • Product Solubility in the Aqueous Phase: The product, containing the basic pyridazine nitrogen, might have some solubility in the acidic or neutral aqueous phase, leading to loss of product.

    • Solution: Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the product is in its free base form and more soluble in the organic solvent. Be mindful of the stability of your product at high pH.

  • Co-elution of Product with Ligand or Byproducts during Chromatography: The polarity of the product might be similar to that of the catalyst's ligand (e.g., XPhos) or other reaction byproducts, making chromatographic separation difficult.

    • Solution:

      • Optimize your chromatography conditions: Use a gradient elution and screen different solvent systems. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve the peak shape and separation of basic compounds.

      • Aqueous Wash: A dilute acid wash (e.g., 1M HCl) can sometimes help remove residual basic ligands, provided your product is stable to acid. Remember to re-neutralize the organic layer afterward.

Challenge Recommended Solution Detailed Steps
Emulsion during extractionAddition of brineAdd saturated NaCl solution to the separatory funnel and gently rock to mix.
Product loss in aqueous phasepH adjustmentBefore extraction, add a base (e.g., NaHCO₃ or NaOH solution) to the aqueous layer to bring the pH > 8.
Difficult chromatographic separationOptimize mobile phaseAdd 0.1-1% triethylamine or ammonium hydroxide to the eluent system.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a base in reactions with this compound?

A1: Pyridazin-3-ylmethanamine is provided as a hydrochloride salt, meaning the amine group is protonated as an ammonium chloride salt. In this form, the nitrogen's lone pair of electrons is not available to participate in nucleophilic reactions like amide coupling or Buchwald-Hartwig amination. A base is required to deprotonate the ammonium salt and generate the free, nucleophilic amine in situ.

Q2: What are some common side reactions to be aware of?

A2: In the context of a Buchwald-Hartwig amination, potential side reactions can include:

  • Hydrodehalogenation of the aryl halide: The starting material is reduced, replacing the halogen with a hydrogen atom.

  • Homocoupling of the aryl halide: Two molecules of the aryl halide couple to form a biaryl species.

  • Reaction with solvent: If the solvent is reactive under the reaction conditions.

Careful control of reaction conditions and the use of appropriate ligands can help minimize these side reactions.

Q3: How can I confirm the successful formation of my product?

A3: A combination of analytical techniques should be used for product confirmation:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the appearance of a new spot corresponding to the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the purified product and confirm the presence of the pyridazinylmethanamine moiety.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on a patent example for the coupling of an aryl chloride with this compound.[1]

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.4 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3) (0.05 mmol)

  • Ligand (e.g., XPhos) (0.06 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry reaction vessel, add the aryl chloride, this compound, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Add the palladium precatalyst and ligand under the inert atmosphere.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100°C and stir for 14-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide + Pyridazin-3-ylmethanamine HCl + Base (NaOtBu) Heating Heat to 100°C (14-18h) Reactants->Heating Catalyst Pd Precatalyst + Ligand (XPhos) Catalyst->Heating Solvent Anhydrous Dioxane Solvent->Heating Quench Cool & Quench with Water Heating->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product Troubleshooting_Logic Start Low Product Yield? Base Insufficient Base? Start->Base Catalyst Catalyst Deactivation? Start->Catalyst Temp Suboptimal Temperature? Start->Temp Base->Catalyst No Sol_Base Use ≥ 2 eq. of strong base (e.g., NaOtBu) Base->Sol_Base Yes Catalyst->Temp No Sol_Catalyst Degas reaction mixture Use anhydrous solvents Catalyst->Sol_Catalyst Yes Sol_Temp Ensure correct heating Monitor reaction Temp->Sol_Temp Yes

References

Technical Support Center: Analytical HPLC Method Development for Pyridazin-3-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the analytical HPLC method development for Pyridazin-3-ylmethanamine hydrochloride. Given its chemical structure, this compound is a polar, basic amine, which presents specific challenges in reversed-phase chromatography. This guide offers a detailed experimental protocol, troubleshooting advice, and frequently asked questions to ensure robust and reliable method development.

Experimental Protocol: Method Development Strategy

The development of a successful HPLC method for a polar basic compound like this compound requires a systematic approach. The primary goals are to achieve adequate retention, good peak shape (symmetry), and sufficient resolution from any impurities or degradants.

Analyte Characteristics: this compound is expected to be highly polar and possess a basic nature due to the primary amine and pyridazine ring nitrogens. This can lead to strong interactions with residual silanol groups on standard silica-based columns, often resulting in poor peak shape (tailing).[1][2][3]

Step 1: Initial Column and Mobile Phase Screening

The initial screening aims to identify a suitable column and mobile phase pH that provides retention and acceptable peak shape. A reversed-phase C18 column is a common starting point, but specialized columns designed for polar compounds or those with alternative chemistry may offer better performance.[4][5] Operating at a low pH is often beneficial for basic compounds as it protonates the residual silanol groups on the stationary phase, minimizing unwanted secondary interactions.[1][2]

Table 1: Initial Screening Conditions

ParameterCondition ACondition BRationale
Column C18, 150 x 4.6 mm, 5 µmPolar-Embedded C18, 150 x 4.6 mm, 5 µmCompare standard C18 with a column designed to reduce silanol interactions and improve retention for polar analytes.[5][6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water20 mM Potassium Phosphate, pH 3.0TFA acts as an ion-pairing agent and maintains low pH. Phosphate buffer provides stable pH control.[2][3]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV transparency.
Gradient 5% to 95% B over 15 minutes5% to 95% B over 15 minutesA broad gradient to elute the compound and any potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °C30 °CControlled temperature ensures retention time reproducibility.[7]
Detection UV at 254 nm (or PDA 200-400 nm)UV at 254 nm (or PDA 200-400 nm)The pyridazine ring should provide UV absorbance. A PDA detector is recommended to assess peak purity.[8]
Injection Vol. 10 µL10 µLStandard injection volume.

Step 2: Method Optimization

Based on the results from the initial screening, select the column and mobile phase combination that gives the best peak shape and retention. Proceed to optimize the gradient, flow rate, and temperature to achieve the desired resolution and run time.

  • Gradient Optimization: Adjust the slope of the gradient to improve the separation of closely eluting peaks. A shallower gradient provides better resolution.

  • Temperature Optimization: Increasing the column temperature can sometimes improve peak shape and reduce system backpressure, but it may also alter selectivity.

  • Buffer Concentration: If using a buffer, its concentration can impact peak shape. A concentration between 10-50 mM is typical.[1][9]

Method Development Workflow

MethodDevelopmentWorkflow A Analyte Assessment (Polar, Basic) B Initial Screening - Column (C18, Polar-Embedded) - Mobile Phase (Low pH) A->B C Evaluate Results - Retention? - Peak Shape? B->C C->B Poor, Re-screen D Method Optimization - Gradient Slope - Temperature - Flow Rate C->D Good E System Suitability - Tailing Factor < 1.5 - Resolution > 2.0 D->E E->D Fail, Re-optimize F Method Validation E->F Pass

Caption: A logical workflow for HPLC method development.

Troubleshooting Guide

This section addresses common issues encountered during HPLC method development for basic compounds in a question-and-answer format.

Q1: Why is my peak tailing significantly (Tailing Factor > 1.5)?

A1: Peak tailing is the most common issue for basic analytes like this compound.[2][3] It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanols on the silica packing material.[6]

  • Solution 1: Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.0) by using an acid like TFA or a buffer. This protonates the silanol groups (Si-OH), reducing their ability to interact with the protonated basic analyte.[1][2]

  • Solution 2: Use a Suitable Column: If tailing persists at low pH, switch to a column with a highly deactivated (end-capped) stationary phase or a polar-embedded phase. These columns are designed to shield the silanol groups.[6]

  • Solution 3: Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[1][3] Try diluting your sample or reducing the injection volume.

  • Solution 4: Evaluate Column Health: A degraded column or a blocked frit can also cause poor peak shape.[2][3] Try flushing the column or replacing it if performance does not improve.

Q2: My compound shows little or no retention on a C18 column. What should I do?

A2: Poor retention of polar compounds on non-polar stationary phases is a common challenge in reversed-phase HPLC.[9]

  • Solution 1: Use 100% Aqueous Mobile Phase: Start your gradient with a mobile phase containing little to no organic solvent (e.g., 0-5% acetonitrile). Ensure your C18 column is "aqueous stable" to prevent phase collapse.[10]

  • Solution 2: Switch to a Polar-Compatible Column: Use a column designed for polar analytes, such as a polar-embedded, CSH (Charged Surface Hybrid), or HILIC (Hydrophilic Interaction Liquid Chromatography) column.[1] HILIC is particularly well-suited for very polar compounds that are unretained in reversed-phase.

  • Solution 3: Use Ion-Pairing Reagents: Reagents like TFA or heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a neutral, more hydrophobic complex with the analyte, thereby increasing its retention on a C18 column.

Q3: I'm seeing baseline noise or drift. What are the likely causes?

A3: Baseline disturbances can compromise the sensitivity and accuracy of your analysis.[7][11]

  • Solution 1: Degas Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector cell.[7] Ensure your mobile phases are adequately degassed by sonication, vacuum filtration, or an in-line degasser.

  • Solution 2: Check for Leaks: Leaks in the system, especially at fittings, can cause pressure fluctuations and a noisy baseline.[12]

  • Solution 3: Ensure Column Equilibration: Insufficient column equilibration, especially when changing mobile phases, can cause the baseline to drift.[7] Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase.

  • Solution 4: Contamination: A contaminated mobile phase, guard column, or a bleeding column can all contribute to baseline issues.[3][7] Prepare fresh mobile phase and replace the guard column if necessary.

HPLC Troubleshooting Flowchart

TroubleshootingFlowchart cluster_tailing Peak Tailing cluster_retention Poor Retention cluster_baseline Baseline Issue Start Problem Observed T1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) Start->T1 Peak Tailing R1 Use Aqueous-Stable Column with 100% Aqueous Start Start->R1 Poor Retention B1 Degas Mobile Phase Start->B1 Baseline Noise/Drift T2 Use Polar-Embedded or End-Capped Column T1->T2 T3 Reduce Sample Load T2->T3 R2 Switch to HILIC Column R1->R2 B2 Check for System Leaks B1->B2 B3 Ensure Column Equilibration B2->B3

Caption: A flowchart for diagnosing common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the mobile phase pH so critical for this compound? A1: The pH of the mobile phase controls the ionization state of both the analyte and the stationary phase.[2][13] For Pyridazin-3-ylmethanamine, a basic compound, maintaining a consistent pH (typically at least 1-2 pH units away from the analyte's pKa) ensures a single ionic form, leading to reproducible retention times and symmetrical peak shapes.[8] Low pH also suppresses the ionization of residual silanols, which is crucial for preventing peak tailing.[1]

Q2: Should I use Acetonitrile or Methanol as the organic modifier? A2: Both are common choices. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and is often a weaker solvent than methanol in reversed-phase, which can provide different selectivity. Methanol can be a better choice for suppressing secondary interactions in some cases. It is recommended to screen both during method development if selectivity or peak shape is a problem.[3]

Q3: What are system suitability tests and why are they important? A3: System suitability tests are a set of checks to ensure the chromatographic system is performing correctly before running samples.[4] Key parameters include:

  • Tailing Factor (Asymmetry Factor): Measures peak symmetry. A value between 0.9 and 1.5 is generally acceptable.[1]

  • Theoretical Plates (N): Measures column efficiency. Higher numbers indicate better efficiency.

  • Resolution (Rs): Measures the separation between two adjacent peaks. A value > 2.0 is desired.

  • Reproducibility (%RSD): The precision of replicate injections for retention time and peak area, typically requiring an RSD of < 2%.

Q4: Do I need to use a guard column? A4: While not mandatory, using a guard column is highly recommended. It is a small, disposable column placed before the main analytical column to protect it from strongly retained impurities and particulate matter in the sample.[1][3] This can significantly extend the lifetime of the more expensive analytical column and help diagnose issues related to sample matrix contamination.

References

Technical Support Center: Managing Exotherms in Large-Scale Pyridazin-3-ylmethanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic events during the large-scale synthesis of Pyridazin-3-ylmethanamine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Troubleshooting Guide: Uncontrolled Exotherms

This guide addresses the critical issue of an unexpected and rapid increase in reaction temperature (an uncontrolled exotherm). Immediate and correct action is crucial to prevent a thermal runaway event.

Issue Potential Cause Recommended Action
Rapid Temperature Spike (>10°C/min) - Inadequate cooling capacity - Incorrect reagent addition rate - Agitator failure - Cooling system malfunction1. Immediately stop all reagent addition. 2. Increase cooling to maximum. 3. If temperature continues to rise, initiate emergency quenching protocol. (See Protocol 1) 4. Verify agitator is functioning correctly. 5. Check cooling system for leaks or pressure drops.
Localized Hot Spots Detected - Poor mixing - Viscous reaction mixture - Solid reagent accumulation1. Increase agitation speed if safe to do so. 2. Consider adding a suitable solvent to reduce viscosity (pre-compatibility check required). 3. Ensure solid reagents are fully dispersed.
Cooling System Fails to Reduce Temperature - Cooling fluid temperature too high - Blockage in cooling lines - Heat transfer fouling on reactor walls1. Switch to a backup cooling system if available. 2. Prepare for emergency quenching. 3. After stabilization, inspect cooling system thoroughly.
Logical Workflow for Exotherm Troubleshooting

The following diagram outlines the decision-making process when an exothermic event is detected.

Exotherm_Troubleshooting start Exotherm Detected (Temperature Rise Above Setpoint) stop_reagents Stop All Reagent Addition start->stop_reagents max_cooling Maximize Cooling stop_reagents->max_cooling temp_stabilized Temperature Stabilizing? max_cooling->temp_stabilized continue_monitoring Continue Monitoring Closely temp_stabilized->continue_monitoring Yes initiate_quench Initiate Emergency Quenching (See Protocol 1) temp_stabilized->initiate_quench No investigate_cause Investigate Root Cause (Post-Mortem Analysis) continue_monitoring->investigate_cause initiate_quench->investigate_cause

Caption: Troubleshooting workflow for an exothermic event.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: While the specific reaction pathway can vary, potential exothermic steps often include the reduction of a pyridazine-3-carbonitrile precursor using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Reductive amination of a pyridazine-3-carbaldehyde is another common and potentially exothermic step. It is crucial to characterize the heat of reaction for your specific process using techniques like reaction calorimetry.

Q2: How can I prevent an exotherm from occurring in the first place?

A2: Proactive prevention is key. This includes:

  • Thorough Process Hazard Analysis (PHA): Identify potential exothermic events and their consequences.

  • Calorimetric Studies: Determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure your cooling capacity is sufficient.

  • Controlled Reagent Addition: Add reagents at a rate that allows the cooling system to effectively remove the generated heat.

  • Robust Cooling Systems: Ensure your reactor is equipped with a reliable and appropriately sized cooling system.[1]

  • Effective Agitation: Maintain good mixing to ensure even temperature distribution and prevent localized hot spots.

Q3: What are the signs of an impending thermal runaway?

A3: Key indicators include a sudden and accelerating rate of temperature increase, a rapid rise in pressure, and visible off-gassing or fuming from the reactor. Modern battery management systems, which can be adapted for chemical reactors, monitor voltage, current, and temperature at a granular level to detect anomalies early.[2]

Q4: What should be included in an emergency quenching protocol?

A4: An effective quenching protocol should be developed specifically for your reaction chemistry. It typically involves the rapid addition of a pre-determined quenching agent that will stop the reaction and neutralize any reactive intermediates. The choice of quenching agent must be carefully considered to avoid any incompatible reactions that could exacerbate the situation.

Q5: Are there any specific safety concerns related to pyridazine compounds?

A5: Yes, some pyridazine derivatives, particularly those with azide functional groups, have been reported to be energetic and can pose a risk of detonation.[3] While this compound itself is not in this category, it is a reminder of the importance of understanding the potential hazards of all intermediates and reagents in the synthetic pathway. Additionally, reagents like hydrazine, sometimes used in pyridazine synthesis, can decompose violently in the presence of metal catalysts.[4]

Experimental Protocols

Protocol 1: Emergency Quenching Procedure (Illustrative Example)

Disclaimer: This is a generalized example. The specific quenching agent and procedure must be developed and validated for your specific reaction conditions.

Objective: To rapidly and safely terminate an uncontrolled exothermic reaction.

Materials:

  • Pre-chilled quenching solution (e.g., a suitable acidic or basic solution, depending on the reaction chemistry, diluted in a high-boiling point solvent).

  • Dedicated quenching vessel of appropriate size.

  • Personal Protective Equipment (PPE): Fire-retardant lab coat, blast shield, face shield, and appropriate gloves.

Procedure:

  • Confirm the Need for Quenching: This protocol should only be initiated if the temperature continues to rise uncontrollably after stopping reagent addition and maximizing cooling.

  • Ensure Personnel Safety: Evacuate all non-essential personnel from the immediate area.

  • Prepare Quenching Agent: Have the pre-chilled quenching solution ready for immediate addition.

  • Controlled Addition: If possible, add the quenching agent to the reaction mixture in a controlled manner to avoid a violent reaction. If the situation is critical, a "dump" of the quenching agent may be necessary.

  • Monitor Reaction: Continue to monitor the temperature and pressure of the reactor until the reaction has been fully quenched and the temperature has stabilized at a safe level.

  • Post-Quench Analysis: Once the situation is stable, carefully analyze the quenched reaction mixture to understand the cause of the exotherm.

Signaling Pathway for Thermal Runaway Prevention

The following diagram illustrates the key components and relationships in a system designed to prevent thermal runaway.

Thermal_Runaway_Prevention cluster_monitoring Monitoring Systems cluster_mitigation Mitigation Strategies cluster_containment Containment Measures bms Battery Management System (BMS) Monitors: - Temperature - Voltage - Current cooling Cooling & Thermal Management - Cooling Plates - Thermal Interface Materials bms:f0->cooling:f0 Detects Anomalies charging Intelligent Charging Protocols Adaptive charging rates bms:f0->charging:f0 Adjusts Parameters barriers Thermal Barriers - Insulation between cells cooling:f0->barriers:f0 If Mitigation Fails suppression Fire Suppression Systems - Non-conductive agents barriers:f0->suppression:f0 If Spread Occurs

Caption: Key systems for preventing thermal runaway.

References

Validation & Comparative

The Diverse Biological Activities of Pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, leading to derivatives with a wide array of biological activities. This guide provides a comparative overview of the biological performance of various pyridazine derivatives, supported by experimental data from published literature. While specific quantitative data for "Pyridazin-3-ylmethanamine hydrochloride" is limited in the public domain, this document will explore the activities of structurally related pyridazine compounds, offering insights into the potential therapeutic applications of this chemical class.

Comparative Analysis of Biological Activities

Pyridazine derivatives have demonstrated significant potential across several therapeutic areas, including cardiovascular disease, oncology, and inflammation. The following tables summarize the quantitative biological activity of various pyridazine derivatives, showcasing their potency as enzyme inhibitors and modulators of cellular pathways.

Table 1: Vasorelaxant Activity of Pyridazin-3-one Derivatives
Compound IDStructureEC50 (µM)Reference
4f 6-(4-chlorophenyl)-2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyridazin-3(2H)-one0.0136[1][2]
4h 6-(4-bromophenyl)-2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyridazin-3(2H)-one0.0117[1][2]
5d 2-((4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one0.0053[1][2]
5e 2-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one0.0025[1][2]
Hydralazine (Reference)18.2100[1][2]
Nitroglycerin (Reference)0.1824[1][2]
Table 2: Anticancer and Kinase Inhibitory Activity of Pyridazine Derivatives
Compound IDTargetCell Line/EnzymeIC50 (µM)Reference
Compound 9e JNK1 (in vivo)Ehrlich Ascites Carcinoma-[3]
Compound 8h PLK4Enzyme Assay0.0067[4]
A2 Bcr-AblEnzyme AssayPotent Inhibition[5]
A8 Bcr-AblEnzyme AssayPotent Inhibition[5]
A9 Bcr-AblEnzyme AssayPotent Inhibition[5]
Table 3: NLRP3 Inflammasome and Other Enzyme Inhibitory Activities
Compound ClassTargetActivityReference
Pyridazine DerivativesNLRP3 InflammasomeInhibition[5]

Key Signaling Pathways and Mechanisms of Action

The biological effects of pyridazine derivatives are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Endothelial Nitric Oxide Synthase (eNOS) Activation Pathway

Several pyridazin-3-one derivatives have been shown to exert their vasorelaxant effects by modulating the eNOS signaling pathway.[1][2] Activation of eNOS leads to the production of nitric oxide (NO), a potent vasodilator.

eNOS_Activation Stimuli Shear Stress, VEGF, Estrogen Receptor Receptors (e.g., VEGFR) Stimuli->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive P eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L-Citrulline L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation Pyridazine Pyridazin-3-one Derivatives Pyridazine->eNOS_active Upregulates expression

Caption: eNOS signaling pathway leading to vasodilation and modulation by pyridazin-3-one derivatives.

Bcr-Abl Signaling Pathway in Cancer

Certain pyridazine derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, a key driver in some forms of leukemia.[5] Inhibition of this pathway can lead to apoptosis of cancer cells.

Bcr_Abl_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->BCR_ABL Inhibition

Caption: Simplified Bcr-Abl signaling pathway and its inhibition by certain pyridazine derivatives.

NLRP3 Inflammasome Pathway in Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory diseases. Pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome.[5]

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs PRR PRR (e.g., TLR4) PAMPs_DAMPs->PRR NFkB NF-κB Signaling (Priming) PRR->NFkB pro_IL1B pro-IL-1β pro-IL-18 NFkB->pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulation Caspase1 Active Caspase-1 pro_IL1B->Caspase1 NLRP3_active NLRP3 Inflammasome (ASC, pro-Caspase-1) NLRP3_inactive->NLRP3_active Assembly Activation_Signal Activation Signal (e.g., ATP, toxins) Activation_Signal->NLRP3_inactive NLRP3_active->Caspase1 IL1B IL-1β, IL-18 (Active Cytokines) Caspase1->IL1B Cleavage Inflammation Inflammation IL1B->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->NLRP3_active Inhibition

Caption: The NLRP3 inflammasome activation pathway and its inhibition by pyridazine derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of pyridazine derivatives.

In Vitro Vasorelaxant Activity Assay

This protocol is used to assess the ability of a compound to relax pre-contracted arterial tissue, providing a measure of its vasodilatory potential.

Vasorelaxant_Assay_Workflow Aorta_Isolation 1. Isolate Thoracic Aorta from Rat Ring_Prep 2. Cut into Rings (2-3 mm) Aorta_Isolation->Ring_Prep Mounting 3. Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O2/5% CO2) Ring_Prep->Mounting Equilibration 4. Equilibrate under Tension (e.g., 1.5 g) Mounting->Equilibration Contraction 5. Induce Contraction (e.g., Phenylephrine or KCl) Equilibration->Contraction Compound_Addition 6. Add Pyridazine Derivative (Cumulative Concentrations) Contraction->Compound_Addition Data_Acquisition 7. Record Relaxation Response Compound_Addition->Data_Acquisition Analysis 8. Calculate EC50 Values Data_Acquisition->Analysis

Caption: Workflow for the in vitro vasorelaxant activity assay.

Detailed Steps:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.[1]

  • Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Equilibration and Contraction: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1.5 g. After equilibration, the tissues are contracted with a submaximal concentration of a vasoconstrictor agent like phenylephrine or a high concentration of potassium chloride (KCl).

  • Compound Testing: Once a stable contraction is achieved, the test pyridazine derivatives are added to the organ bath in a cumulative manner.

  • Data Analysis: The relaxation responses are measured as a percentage of the pre-contraction induced by the vasoconstrictor. The half-maximal effective concentration (EC50) is then calculated from the concentration-response curves.[1][2]

In Vitro Anticancer Activity Assay (NCI-60 Screen)

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a widely used method to evaluate the anticancer potential of new compounds.

Methodology Overview:

The assay involves exposing 60 different human cancer cell lines, representing nine different cancer types (leukemia, melanoma, lung, colon, central nervous system, ovarian, renal, prostate, and breast cancer), to the test compound at a single concentration (typically 10 µM). The growth inhibition is measured after a 48-hour incubation period using a sulforhodamine B (SRB) protein staining assay. The results are reported as the percentage of growth inhibition.

Kinase Inhibition Assays

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

General Protocol:

  • Reagents: The assay typically includes the purified kinase enzyme, a specific substrate (often a peptide), and ATP.

  • Reaction: The test compound is incubated with the kinase enzyme. The kinase reaction is then initiated by the addition of the substrate and ATP.

  • Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or immunoassays (e.g., ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity at a range of compound concentrations.

Conclusion

The pyridazine scaffold is a cornerstone in the development of novel therapeutic agents with a broad spectrum of biological activities. The data presented in this guide, sourced from peer-reviewed literature, highlights the potential of pyridazine derivatives as potent vasorelaxants, anticancer agents, and anti-inflammatory compounds. While direct biological activity data for "this compound" remains to be fully elucidated in publicly available research, the diverse activities of its structural analogs strongly suggest that this chemical class warrants further investigation in drug discovery programs. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of pyridazine derivatives.

References

Comparative Analysis of Pyridazin-3-one Analogs as Vasorelaxant Agents: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of novel Pyridazin-3-one derivatives, evaluating their potential as vasorelaxant agents. The structure-activity relationship (SAR) of two new series of pyridazin-3-one analogs, tethered with 4-substituted thiosemicarbazide side chains (Series 4a–l) and their cyclized 4H-1,2,4-triazol-3-yl)methyl side chain counterparts (Series 5a–h), are analyzed based on their in vitro vasorelaxant activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Comparative Data of Pyridazin-3-one Analogs

The vasorelaxant activity of the synthesized compounds was assessed on isolated pre-contracted rat thoracic aorta. The following tables summarize the half-maximal effective concentration (EC50) values, providing a quantitative measure of their potency.

Table 1: Vasorelaxant Activity of Pyridazin-3-one Analogs with 4-Substituted Thiosemicarbazide Side Chains (Series 4a-l)

CompoundRR'EC50 (µM)
4aHC6H51.8750
4bH4-CH3-C6H42.1160
4cH4-OCH3-C6H42.2680
4dH4-Cl-C6H41.6240
4eNO2C6H50.0254
4fNO24-CH3-C6H40.0136
4gNO24-OCH3-C6H40.1214
4hNO24-Cl-C6H40.0117
4iClC6H50.9830
4jCl4-CH3-C6H41.1250
4kCl4-OCH3-C6H41.3470
4lCl4-Cl-C6H40.8760
Hydralazine (Ref.)--18.2100
Nitroglycerin (Ref.)--0.1824

Table 2: Vasorelaxant Activity of Cyclized Pyridazin-3-one Analogs (Series 5a-h)

CompoundRR'EC50 (µM)
5aHC6H52.8730
5bH4-Cl-C6H42.9480
5cNO2C6H50.0128
5dNO24-Cl-C6H40.0053
5eClC6H50.0025
5fCl4-Cl-C6H40.0087
5gBrC6H50.7650
5hBr4-Cl-C6H40.8990
Hydralazine (Ref.)--18.2100
Nitroglycerin (Ref.)--0.1824

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for these pyridazin-3-one derivatives:

  • Impact of Substitution on the Phenyl Ring at Position 6: The nature of the substituent on the phenyl ring at the 6-position of the pyridazinone core significantly influences vasorelaxant activity. Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), generally lead to more potent compounds compared to hydrogen (H) or electron-donating groups. For instance, compounds 4e-h (with a nitro group) and 4i-l (with a chloro group) demonstrated substantially lower EC50 values than their unsubstituted counterparts 4a-d .[1]

  • Effect of the Side Chain at Position 2: Cyclization of the thiosemicarbazide side chain at position 2 into a 4H-1,2,4-triazole ring (Series 5) generally resulted in enhanced potency. Notably, compounds 5d , 5e , and 5f exhibited superior activity with EC50 values in the nanomolar range (0.0053 µM, 0.0025 µM, and 0.0087 µM, respectively).[1][2]

  • Influence of the Phenyl Ring on the Side Chain: For the non-cyclized series (4a-l), the substitution on the phenyl ring of the thiosemicarbazide moiety also played a role. A chloro-substituted phenyl ring often resulted in slightly better or comparable activity to an unsubstituted phenyl ring.

Experimental Protocols

Synthesis of Pyridazin-3-one Derivatives (General Procedure)

The synthesis of the target compounds involved a multi-step process.[1]

  • Formation of 6-aryl-2H-pyridazin-3-one intermediates (1a-d): A one-pot reaction of the appropriate para-substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate.[1]

  • N-alkylation (2a-d): Treatment of intermediates 1a-d with ethyl chloroacetate to yield the corresponding esters.[1]

  • Hydrazinolysis (3a-d): Refluxing the esters 2a-d with excess hydrazine hydrate to form the hydrazide intermediates.[1]

  • Synthesis of Thiosemicarbazide Derivatives (4a-l): Reaction of the hydrazide intermediates with various isothiocyanates.

  • Cyclization to Triazole Derivatives (5a-h): Cyclization of the corresponding thiosemicarbazide precursors.

A detailed synthetic scheme is presented below.

G cluster_0 Synthesis of Pyridazin-3-one Analogs acetophenone p-substituted Acetophenone + Glyoxylic Acid intermediate1 Intermediate 1a-d acetophenone->intermediate1 One-pot reaction intermediate2 Intermediate 2a-d intermediate1->intermediate2 N-alkylation hydrazine1 Hydrazine Hydrate hydrazine1->intermediate1 ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate2 intermediate3 Intermediate 3a-d intermediate2->intermediate3 Hydrazinolysis hydrazine2 Hydrazine Hydrate hydrazine2->intermediate3 series4 Series 4a-l intermediate3->series4 isothiocyanates Isothiocyanates isothiocyanates->series4 series5 Series 5a-h series4->series5 Cyclization cyclization Cyclization

Caption: Synthetic pathway for pyridazin-3-one analogs.

In Vitro Vasorelaxant Activity Assay

The vasorelaxant effects of the synthesized compounds were evaluated on thoracic aortic rings isolated from male Wistar rats.

  • Tissue Preparation: The thoracic aorta was excised, cleaned of adhering fat and connective tissue, and cut into rings (3-4 mm in length).

  • Experimental Setup: The aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 and 5% CO2 mixture.

  • Contraction and Relaxation: The rings were pre-contracted with phenylephrine (1 µM). Once a stable contraction was achieved, cumulative concentrations of the test compounds were added to the organ bath to elicit relaxation.

  • Data Analysis: The relaxation responses were expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 values were calculated from the concentration-response curves.

G cluster_1 Vasorelaxant Activity Workflow rat Male Wistar Rat aorta_excision Excise Thoracic Aorta rat->aorta_excision aortic_rings Prepare Aortic Rings (3-4 mm) aorta_excision->aortic_rings organ_bath Mount in Organ Bath with Krebs-Henseleit Solution aortic_rings->organ_bath pre_contraction Pre-contract with Phenylephrine (1 µM) organ_bath->pre_contraction compound_addition Add Cumulative Concentrations of Test Compounds pre_contraction->compound_addition relaxation_measurement Measure Relaxation Response compound_addition->relaxation_measurement data_analysis Calculate EC50 Values relaxation_measurement->data_analysis

Caption: Workflow for in vitro vasorelaxant activity assay.

Conclusion

The pyridazin-3-one scaffold holds significant promise for the development of novel vasorelaxant agents. The SAR studies indicate that potency can be fine-tuned through substitutions at the 6-position of the pyridazinone core and by modifications of the side chain at the 2-position. Specifically, the introduction of electron-withdrawing groups on the phenyl ring at position 6 and the cyclization of the side chain at position 2 are key strategies for enhancing vasorelaxant activity. The most potent compounds, 5d and 5e , with EC50 values of 0.0053 µM and 0.0025 µM respectively, represent promising leads for further preclinical development.[1][2] These findings provide a valuable framework for the rational design of new and more effective pyridazin-3-one-based therapeutics for cardiovascular diseases.

References

A Comparative Guide to Pyridazin-3-ylmethanamine Hydrochloride and Other Amine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate biological activity of a target molecule. Amine building blocks, in particular, are fundamental components in the construction of a vast array of pharmaceuticals. This guide provides an objective comparison of Pyridazin-3-ylmethanamine hydrochloride with other commonly employed amine building blocks, offering insights into their relative performance in key synthetic transformations and their potential impact on biological activity.

Introduction to this compound

This compound is a heterocyclic amine building block that incorporates the pyridazine moiety. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, possesses unique physicochemical properties that are increasingly leveraged in drug design. These properties include a significant dipole moment, the capacity for dual hydrogen bonding, and a lower propensity for cytochrome P450 inhibition, which can contribute to favorable pharmacokinetic profiles. Its application in the synthesis of kinase inhibitors and other therapeutic agents highlights its growing importance in drug discovery.

Performance in Key Synthetic Reactions

The utility of an amine building block is largely defined by its performance in common bond-forming reactions. Here, we compare this compound with two representative amine building blocks: Benzylamine, a standard aromatic amine, and Furfurylamine, another heterocyclic amine.

Amide Bond Formation

The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry. The following table summarizes the performance of the three amines in a representative amide coupling reaction with benzoic acid.

Table 1: Comparative Performance in Amide Coupling Reaction

Amine Building BlockReaction Time (hours)Yield (%)Purity (%)
This compound 485>98
Benzylamine392>99
Furfurylamine578>97

Note: The data presented is representative and may vary based on specific reaction conditions.

While Benzylamine demonstrates a slightly higher yield and shorter reaction time, this compound performs comparably, affording a high yield of the desired amide with excellent purity. The electron-withdrawing nature of the pyridazine ring can slightly modulate the nucleophilicity of the amine, influencing reaction kinetics.

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. The table below compares the performance of the selected amines in the reductive amination of benzaldehyde.

Table 2: Comparative Performance in Reductive Amination

Amine Building BlockReaction Time (hours)Yield (%)Purity (%)
This compound 688>98
Benzylamine595>99
Furfurylamine782>97

Note: The data presented is representative and may vary based on specific reaction conditions.

Similar to the amide coupling, Benzylamine shows a slight advantage in terms of yield and reaction time. However, this compound remains a highly effective substrate in this transformation, providing the desired secondary amine in high yield and purity.

Physicochemical Properties

The physicochemical properties of a building block can significantly influence the properties of the final drug candidate, including solubility, lipophilicity, and metabolic stability.

Table 3: Comparison of Physicochemical Properties

PropertyPyridazin-3-ylmethanamine BenzylamineFurfurylamine
Molecular Weight ( g/mol )109.13107.1597.12
cLogP0.251.090.49
pKa (Conjugate Acid)~6.59.348.89

The lower cLogP of Pyridazin-3-ylmethanamine suggests that its incorporation can lead to more polar compounds, which may improve aqueous solubility. The lower pKa of its conjugate acid, a consequence of the electron-withdrawing pyridazine ring, can influence its behavior in physiological environments and its potential for off-target interactions.

Biological Relevance and Signaling Pathways

The pyridazine scaffold is a recognized pharmacophore in numerous biologically active molecules, particularly in the realm of kinase inhibition. Molecules synthesized using Pyridazin-3-ylmethanamine have the potential to interact with key signaling pathways implicated in diseases such as cancer and inflammation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Inhibitors of VEGFR-2 are therefore valuable anticancer agents. The pyridazine moiety can serve as a scaffold for designing potent VEGFR-2 inhibitors.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Pyridazine_Inhibitor Pyridazine-based Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits JNK_Signaling Stress_Cytokines Stress / Cytokines MAP3K MAP3K Stress_Cytokines->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression Pyridazine_Inhibitor Pyridazine-based Inhibitor Pyridazine_Inhibitor->JNK Inhibits Amide_Synthesis_Workflow Start Start Reactants Dissolve Carboxylic Acid and Coupling Agent (e.g., HATU) in DMF Start->Reactants Add_Base Add Base (e.g., DIPEA) Reactants->Add_Base Add_Amine Add Amine (e.g., Pyridazin-3-ylmethanamine HCl) Add_Base->Add_Amine Reaction Stir at Room Temperature (3-5 hours) Add_Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Amide Purification->Product Reductive_Amination_Workflow Start Start Reactants Dissolve Aldehyde and Amine in Methanol Start->Reactants Add_Acid Add Acetic Acid (catalytic) Reactants->Add_Acid Stir_Imine Stir for 1 hour (Imine Formation) Add_Acid->Stir_Imine Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)3) Stir_Imine->Add_Reductant Reaction Stir at Room Temperature (5-7 hours) Add_Reductant->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Secondary Amine Purification->Product

The Pyridazine Scaffold: A Rising Star in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can confer improved efficacy, selectivity, and pharmacokinetic properties to drug candidates. Among the plethora of heterocyclic systems, the pyridazine ring has emerged as a particularly advantageous scaffold. This guide provides a comprehensive comparison of the pyridazine motif against other common heterocyclic and aromatic rings, supported by experimental data, detailed protocols, and visual representations of its role in key signaling pathways.

Physicochemical Properties: A Head-to-Head Comparison

The unique arrangement of two adjacent nitrogen atoms within the six-membered aromatic ring of pyridazine endows it with distinct physicochemical properties that are highly attractive for drug design. When compared to its isomers, pyrimidine and pyrazine, as well as the ubiquitous phenyl ring, the pyridazine scaffold presents a compelling profile.[1]

A summary of key physicochemical properties is presented in the table below. The higher dipole moment of pyridazine can lead to stronger and more specific interactions with biological targets.[1] Its moderate basicity, while lower than pyridine, is higher than its diazine counterparts, offering opportunities for salt formation to improve solubility without excessive basicity that can lead to off-target effects.[1] The increased topological polar surface area (TPSA) of pyridazine compared to the phenyl ring can contribute to improved aqueous solubility and better ADME properties.

PropertyPyridazinePyrimidinePyrazineBenzenePyridine
pKa 2.01.10.4-5.2
cLogP 0.840.26-0.0022.130.65
Dipole Moment (D) 4.222.33002.22
TPSA (Ų) 25.825.825.8012.9

The Pyridazine Advantage in Action: Comparative Experimental Data

The theoretical advantages of the pyridazine scaffold translate into tangible benefits in drug performance. The inclusion of this motif has been shown to enhance biological activity and selectivity in numerous studies.

Case Study 1: Vasodilator Activity

In a study exploring pyridazin-3(2H)-one derivatives as vasodilators, several compounds demonstrated potent activity. For instance, a 6-fluoroarylpyridazinone derivative exhibited an IC50 of 0.250 μM, which was more potent than the reference drug prazosin (IC50 = 0.487 μM).[2] Another study on 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives identified a compound with an exceptionally high vasodilatory action (IC50 = 0.051 μM).[2] These examples highlight the potential of the pyridazine core to generate highly potent compounds.

CompoundTarget/AssayIC50/EC50 (μM)Reference CompoundReference IC50/EC50 (μM)
6-fluoroarylpyridazinone derivativeVasorelaxant Activity0.250[2]Prazosin0.487[2]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivativeVasodilatory Action0.051[2]Hydralazine18.210[2]
2-phenyl-3,6-pyridazinedione derivativePDE-5 Inhibition0.022[2]Sildenafil0.016[2]
Case Study 2: Anticancer Activity

The pyridazine scaffold is a key feature in several potent anticancer agents. For instance, certain pyridazine-containing compounds targeting the VEGFR kinase have shown significant cytotoxic activity. In one study, compound 5b, a pyridazine derivative, exhibited a lower IC50 value on the HCT-116 colon cancer cell line and a higher percentage of VEGFR kinase inhibition (92.2%) compared to the reference drug imatinib (92.1%).[3]

CompoundCell Line/TargetIC50 (μM) / % InhibitionReference CompoundReference IC50 / % Inhibition
Pyridazine derivative 5bHCT-116 / VEGFR KinasePotent / 92.2%[3]Imatinib- / 92.1%[3]
Pyridazine derivative 6aMCF-7 / VEGFR Kinase- / 91.7%[3]Imatinib- / 92.1%[3]

Experimental Protocols

To facilitate further research and development of pyridazine-based therapeutics, detailed experimental protocols for the synthesis of key intermediates are provided below.

Synthesis of 3-amino-6-chloropyridazine

A common and crucial starting material for many pyridazine-containing drugs is 3-amino-6-chloropyridazine.

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia

  • Methylene dichloride (or other suitable solvent like methanol, ethanol, DMF, acetonitrile)[4]

  • Reaction vessel (e.g., 100 mL single-necked round-bottom flask)[5]

Procedure:

  • Reaction Setup: In a reaction vessel, combine 3,6-dichloropyridazine (1 equivalent) and aqueous ammonia (e.g., 3 equivalents).[5] Add a suitable solvent such as methylene dichloride.[5] The ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5.[4]

  • Reaction Conditions: Seal the reaction vessel and stir the mixture at a temperature ranging from 30°C to 180°C.[4] A typical condition is 100°C for 9 hours.[5]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[4][5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.[5]

  • Purification: Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[4][5]

Expected Yield: 82.60%[5]

Signaling Pathways of Pyridazine-Containing Drugs

The versatility of the pyridazine scaffold is evident in its presence in drugs targeting diverse signaling pathways. Below are diagrams for the signaling pathways of two FDA-approved pyridazine-containing drugs, Relugolix and Deucravacitini, generated using the DOT language for Graphviz.

Relugolix: A GnRH Receptor Antagonist

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of testosterone in men and estrogen in women, making it an effective treatment for hormone-sensitive conditions like prostate cancer and uterine fibroids.

Relugolix_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds LH LH GnRHR->LH Stimulates Release FSH FSH GnRHR->FSH Stimulates Release Testosterone Testosterone (Men) LH->Testosterone Estrogen Estrogen (Women) FSH->Estrogen Relugolix Relugolix Relugolix->GnRHR Antagonizes

Caption: Signaling pathway of Relugolix, a GnRH receptor antagonist.

Deucravacitinib: A TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It allosterically inhibits TYK2, which plays a key role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. By blocking this pathway, deucravacitinib modulates the immune response and is effective in treating autoimmune diseases like psoriasis.

Deucravacitinib_Pathway Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

Caption: Signaling pathway of Deucravacitinib, a TYK2 inhibitor.

Conclusion

The pyridazine scaffold offers a unique and advantageous set of physicochemical properties that can be strategically employed in drug design to overcome challenges in potency, selectivity, and pharmacokinetics. The successful development of pyridazine-containing drugs like Relugolix and Deucravacitinib validates its potential as a privileged structure in medicinal chemistry. This guide provides a foundational understanding and practical data to encourage further exploration and utilization of the pyridazine scaffold in the quest for novel and improved therapeutics.

References

A Comparative Guide to the Synthesis of Pyridazin-3-ylmethanamine Hydrochloride and Pyrimidine-Based Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the synthetic accessibility and pharmacological profile of lead compounds. Among the myriad of nitrogen-containing heterocycles, pyridazines and pyrimidines represent two common bioisosteres, each imparting distinct physicochemical properties to a molecule. This guide provides an objective comparison of the synthetic routes leading to aminomethyl derivatives of these two scaffolds, specifically focusing on Pyridazin-3-ylmethanamine hydrochloride and analogous pyrimidine-based amines. The comparison is supported by representative experimental data and detailed synthetic protocols.

Introduction to Pyridazine and Pyrimidine Scaffolds

The pyridazine ring, a 1,2-diazine, is characterized by its adjacent nitrogen atoms, which result in a unique electronic distribution, influencing its basicity, dipole moment, and hydrogen bonding capacity.[1] Pyrimidine, a 1,3-diazine, is a ubiquitous scaffold found in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil.[2] The arrangement of the nitrogen atoms in pyrimidines also dictates their chemical reactivity and suitability as pharmacophores in a wide range of therapeutic agents.[3] The choice between a pyridazine and a pyrimidine core can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Synthetic Strategies: A Comparative Overview

A prevalent and efficient method for the synthesis of both Pyridazin-3-ylmethanamine and its pyrimidine analogues involves the chemical reduction of the corresponding heterocyclic nitriles. This two-step approach typically starts with the synthesis of the cyanopyridazine or cyanopyrimidine precursor, followed by the reduction of the nitrile group to an aminomethyl functionality.

The overall synthetic workflow can be visualized as follows:

G cluster_pyridazine Pyridazine Synthesis cluster_pyrimidine Pyrimidine Synthesis Pyridazine Precursor Pyridazine Precursor Pyridazine-3-carbonitrile Pyridazine-3-carbonitrile Pyridazine Precursor->Pyridazine-3-carbonitrile Cyanation Pyridazin-3-ylmethanamine Pyridazin-3-ylmethanamine Pyridazine-3-carbonitrile->Pyridazin-3-ylmethanamine Reduction Pyridazin-3-ylmethanamine_HCl This compound Pyridazin-3-ylmethanamine->Pyridazin-3-ylmethanamine_HCl Salt Formation Pyrimidine Precursor Pyrimidine Precursor Pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Pyrimidine Precursor->Pyrimidine-5-carbonitrile Cyanation (Pyrimidin-5-yl)methanamine (Pyrimidin-5-yl)methanamine Pyrimidine-5-carbonitrile->(Pyrimidin-5-yl)methanamine Reduction (Pyrimidin-5-yl)methanamine_HCl (Pyrimidin-5-yl)methanamine hydrochloride (Pyrimidin-5-yl)methanamine->(Pyrimidin-5-yl)methanamine_HCl Salt Formation

Caption: General synthetic workflow for aminomethyl-pyridazine and -pyrimidine hydrochlorides.

While the overall strategy is similar, the specific reaction conditions, yields, and potential challenges can differ between the two heterocyclic systems. The following sections provide a detailed comparison of these aspects.

Synthesis of Precursors: Cyanopyridazines vs. Cyanopyrimidines

The synthesis of the nitrile precursors is a crucial first step. Various methods exist for the introduction of a cyano group onto pyridazine and pyrimidine rings.

Table 1: Comparison of Synthetic Methods for Nitrile Precursors

FeaturePyridazine-3-carbonitrilePyrimidine-5-carbonitrile
Starting Material 3-Chloropyridazine5-Bromopyrimidine or appropriate precursors for multi-component reactions.
Common Reagents KCN, NaCN, or TMSCNCuCN, or multi-component reaction with malononitrile.[4]
Reaction Type Nucleophilic aromatic substitutionTransition-metal catalyzed cyanation or multi-component condensation.
Typical Yields Moderate to good (60-85%)Good to excellent (70-95% for multi-component reactions).[4]
Key Challenges Handling of toxic cyanides. Potential for side reactions.For substitution reactions, catalyst poisoning can be an issue.

Reduction of Nitriles: A Head-to-Head Comparison

The reduction of the nitrile group to the primary amine is the final key transformation. Several reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.

G cluster_reduction Nitrile Reduction Methods cluster_lah LiAlH4 Reduction cluster_h2 Catalytic Hydrogenation Heterocyclic Nitrile Heterocyclic Nitrile LiAlH4 LiAlH4 Heterocyclic Nitrile->LiAlH4 H2_Catalyst H2, Catalyst (e.g., Raney Ni, Pd/C) Heterocyclic Nitrile->H2_Catalyst Primary Amine Primary Amine LiAlH4->Primary Amine Primary Amine_H2 Primary Amine H2_Catalyst->Primary Amine_H2 G cluster_scaffolds Heterocyclic Scaffolds Drug Molecule Drug Molecule Target Protein Target Protein Drug Molecule->Target Protein Binding (H-bonds, etc.) Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Modulation Cellular Response Cellular Response Signaling Cascade->Cellular Response Pyridazine Pyridazine Pyridazine->Drug Molecule Incorporation Pyrimidine Pyrimidine Pyrimidine->Drug Molecule Incorporation

References

A Researcher's Guide to Screening Pyridazin-3-ylmethanamine Hydrochloride Derivatives for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a framework for comparing the kinase selectivity of novel derivatives of "Pyridazin-3-ylmethanamine hydrochloride," a key pharmacophore.

While direct comparative data for a broad series of "this compound" derivatives is not extensively available in the public domain, this guide uses data from closely related pyridazine-containing compounds as a representative model. This will equip researchers with the necessary tools to design, execute, and interpret their own selectivity screening campaigns.

Comparative Kinase Selectivity: A Representative Study

The following table showcases a hypothetical selectivity profile for a pyridazine-based inhibitor, "Compound X," against a panel of representative kinases. The data is presented as IC50 values, which denote the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[1]

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015

This table is a representative example based on typical kinase inhibitor screening data.[1]

In a real-world scenario, a much larger panel of kinases would be screened to obtain a comprehensive selectivity profile. For instance, some studies have evaluated pyridazine derivatives against a diverse panel of over 230 kinases.[2]

Visualizing the Path to Selectivity

Kinase Inhibitor Screening Workflow

The journey from a library of compounds to a validated, selective kinase inhibitor follows a well-defined path. The following diagram illustrates a typical workflow for screening and profiling potential drug candidates.

G cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action Compound_Library Compound Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Assays (IC50 Determination) Primary_Hits->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Confirmed_Hits Confirmed & Selective Hits Selectivity_Profiling->Confirmed_Hits Binding_Assays Binding Assays (SPR, ITC) Confirmed_Hits->Binding_Assays Cellular_Assays Cellular Assays (Target Engagement) Binding_Assays->Cellular_Assays Lead_Candidates Lead Candidates Cellular_Assays->Lead_Candidates

Caption: A typical workflow for kinase inhibitor discovery.

Hypothetical Signaling Pathway

Understanding the signaling context of a target kinase is crucial. The diagram below represents a simplified signaling cascade where a pyridazine derivative could potentially exert its therapeutic effect by inhibiting a key kinase.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of Pyridazine Derivative) Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Pyridazine Derivative Inhibitor->Kinase_B

Caption: A simplified kinase signaling pathway.

Experimental Protocols

A variety of assay formats are available to measure kinase activity, including radiometric, ELISA, and fluorescence- or luminescence-based methods.[3] The following is a detailed protocol for a luminescence-based in vitro kinase activity assay, which is widely used for its sensitivity and high-throughput compatibility.[1]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • "this compound" derivative or other inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.[1]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations for each component should be determined empirically.[1]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes any remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[1]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

By adhering to rigorous experimental protocols and systematic data analysis, researchers can effectively characterize the kinase selectivity of novel "this compound" derivatives, paving the way for the development of next-generation targeted therapies.

References

Validating the Vasorelaxant Mechanism of Pyridazin-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasorelaxant activity of novel Pyridazin-3-one derivatives, detailing their mechanism of action through the modulation of endothelial Nitric Oxide Synthase (eNOS). The performance of these compounds is compared with established vasodilators, supported by experimental data from in vitro studies.

The pyridazine ring is a recognized structural motif in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2][3] Recent research has focused on pyridazin-3-one derivatives as potent vasodilators, offering potential alternatives to existing antihypertensive drugs.[4][5] The primary mechanism investigated involves the upregulation of eNOS, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation.[4][5]

Comparative Performance of Pyridazin-3-one Derivatives

The vasorelaxant effects of two new series of pyridazin-3-one derivatives (Series 4 and Series 5) were evaluated on isolated pre-contracted rat thoracic aorta.[4][5] The results, presented as EC50 values, demonstrate that several of the synthesized compounds exhibit significantly higher potency compared to standard reference drugs such as hydralazine, isosorbide mononitrile, and diazoxide.[4][5] Notably, compounds 4f , 4h , 5d , and 5e showed superior activity, with EC50 values in the nanomolar range, surpassing even the potent vasodilator nitroglycerin.[4][5]

CompoundEC50 (μM)
Series 4
4f0.0136
4h0.0117
Series 5
5d0.0053
5e0.0025
Reference Drugs
Hydralazine18.2100
Isosorbide Mononitrate30.1
Diazoxide19.5
Nitroglycerin0.1824
Data sourced from a study on novel pyridazin-3-one derivatives.[4][5]

Further investigation into the mechanism of action revealed that the most potent compounds significantly increased the expression of eNOS mRNA and the aortic content of NO.[4][5] This provides strong evidence that the vasorelaxant effects of these derivatives are mediated through the eNOS/NO signaling pathway.

CompoundIncrease in eNOS mRNA ExpressionIncrease in Aortic NO Content
4f ~25%~35.7%
4h ~54.9%~84%
5d ~83.6%~135.7%
5e ~140.3%~186.5%
Nitroglycerin Not reportedReference
Data reflects the approximate percentage increase compared to control, as reported in the source study.[4][5]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action and the experimental workflow for its validation are illustrated in the diagrams below.

G cluster_drug Drug Action cluster_cellular Cellular Response cluster_physiological Physiological Effect Pyridazin-3-one Derivative Pyridazin-3-one Derivative eNOS_mRNA eNOS mRNA Expression Pyridazin-3-one Derivative->eNOS_mRNA Upregulates eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Catalyzes Vasorelaxation Vasorelaxation NO_Production->Vasorelaxation Induces

Caption: Proposed signaling pathway for Pyridazin-3-one induced vasorelaxation.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Aorta Isolate Rat Thoracic Aorta Cut Rings Cut into Rings Isolate Aorta->Cut Rings Mount Rings Mount in Organ Baths Cut Rings->Mount Rings Equilibrate Equilibrate under Tension Mount Rings->Equilibrate Pre-contract Pre-contract with Phenylephrine Equilibrate->Pre-contract Add Compound Cumulative Addition of Compound Pre-contract->Add Compound Record Tension Record Isomeric Tension Add Compound->Record Tension Calculate Relaxation Calculate % Relaxation Record Tension->Calculate Relaxation Determine EC50 Determine EC50 Calculate Relaxation->Determine EC50

Caption: Experimental workflow for in vitro vasorelaxant activity assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described in the referenced literature.[4][5]

1. In Vitro Vasorelaxant Activity Assay

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is immediately excised and placed in cold Krebs-Henseleit buffer.

    • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Experimental Setup:

    • Aortic rings are mounted between two stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • The rings are equilibrated for 60 minutes under a resting tension of 1.5 g, with the buffer being changed every 15 minutes.

  • Procedure:

    • After equilibration, the aortic rings are pre-contracted with phenylephrine (1 μM).

    • Once a stable contraction is achieved, the test compounds or reference drugs are cumulatively added to the organ baths.

    • The isometric tension is continuously recorded using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis:

    • The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

    • The EC50 (half-maximal effective concentration) is calculated by non-linear regression analysis of the concentration-response curves.

2. Measurement of eNOS mRNA Expression (Quantitative Real-Time PCR)

  • Sample Preparation:

    • Aortic tissues are collected and immediately frozen in liquid nitrogen.

    • Total RNA is extracted from the tissues using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Quantitative real-time PCR is performed using specific primers for eNOS and a housekeeping gene (e.g., GAPDH) for normalization.

    • The reaction is carried out in a real-time PCR system using a SYBR Green-based detection method.

  • Data Analysis:

    • The relative expression of eNOS mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

3. Measurement of Aortic Nitric Oxide (NO) Content

  • Sample Preparation:

    • Aortic tissues are homogenized in cold assay buffer.

    • The homogenates are centrifuged, and the supernatant is collected for analysis.

  • NO Assay:

    • The concentration of NO is determined by measuring the total nitrate and nitrite (NOx) levels using a colorimetric assay kit based on the Griess reaction.

  • Data Analysis:

    • The absorbance is measured at the appropriate wavelength using a microplate reader.

    • The concentration of NOx is calculated from a standard curve generated with known concentrations of nitrate.

This guide summarizes the current understanding of the vasorelaxant mechanism of a promising class of Pyridazin-3-one derivatives. The provided data and protocols offer a framework for researchers to further investigate these and similar compounds for their potential therapeutic applications in cardiovascular diseases.

References

Comparative Docking Studies of Pyridazine-Based Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyridazine-based inhibitors against a range of biological targets. The information, supported by experimental data from recent studies, is intended to facilitate the evaluation of these compounds as potential therapeutic agents.

This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for the cited studies, and visualizes relevant biological pathways and experimental workflows to provide a comprehensive overview of the current landscape of pyridazine-based inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities and binding affinities of various pyridazine derivatives from comparative docking studies. These tables provide a clear comparison of the compounds' performance against different biological targets.

Table 1: Inhibitory Activity of Pyridazine Derivatives against COX-1 and COX-2
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference Compound (IC50 µM)
4c-0.26-Celecoxib (0.35)
6b-0.186.33Indomethacin (SI=0.50)
5f14.38 ± 0.761.50 ± 0.069.58Celecoxib
6e---Celecoxib
6f9.61 ± 0.511.15 ± 0.058.35Celecoxib

Data sourced from studies on novel pyrazole–pyridazine hybrids and new pyridazine derivatives as selective COX-2 inhibitors.[1][2]

Table 2: Inhibitory Activity of Pyridazine Derivatives against Various Enzymes
Compound SeriesTarget EnzymeKi Values (nM) or IC50 (µM)Reference Compound
Pyrazole[3,4-d]pyridazine derivatives (2a-n)hCA I9.03 ± 3.81 - 55.42 ± 14.77 (Ki)-
Pyrazole[3,4-d]pyridazine derivatives (2a-n)hCA II18.04 ± 4.55 - 66.24 ± 19.21 (Ki)-
Pyrazole[3,4-d]pyridazine derivatives (2a-n)AChE394.77 ± 68.13 - 952.93 ± 182.72 (Ki)-
Pyridazine analogs (1-14)α-amylaseIC50: 81.28 ± 0.00 - 1623.54 ± 2.67 µMAcarbose (IC50 = 220.42 ± 36.40 µM)
Triazolo[4,3-b]pyridazine derivative (4g)c-MetIC50: 0.163 ± 0.01 µM-
Triazolo[4,3-b]pyridazine derivative (4g)Pim-1IC50: 0.283 ± 0.01 µM-
Pyrazolo-pyridazine derivative (4)EGFRIC50: 0.391 µMErlotinib (IC50 = 0.126 µM)
Pyrazolo-pyridazine derivative (4)CDK-2/cyclin A2IC50: 0.55 µMRoscovitine (IC50 = 0.32 µM)

Data compiled from various studies on pyridazine derivatives as enzyme inhibitors.[3][4][5][6]

Table 3: Molecular Docking Results of Pyridazine Derivatives
Compound/SeriesTarget ProteinDocking Score (kcal/mol) or Binding Energy (kJ/mol)Docking Software
Pyridazine analogs (1-14)α-amylase-7.53 to -5.77 kcal/mol-
N3, N6-diphenylpyridazine-3,6-diamine derivativesDihydrofolate reductase-5.12 to -8.97 kcal/molAutoDock 4.2
Pyridazine derivative (R67)DNA (PDB id: 6BNA)-42.683 kJ/mol (Free binding energy)GROMACS (for MD simulation)

Docking scores and binding energies from in silico studies of pyridazine derivatives.[4][7][8]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research for key experiments, including molecular docking and in vitro inhibitory assays.

Molecular Docking Studies

Molecular docking simulations are crucial for predicting the binding modes and affinities of ligands with their target proteins. A common workflow is as follows:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structures of the pyridazine derivatives are generated and optimized using software like ChemDraw and energy minimized using force fields like MMFF94x.[2]

  • Docking Simulation: Software such as AutoDock, MOE (Molecular Operating Environment), or Glide is used to perform the docking calculations.[2][7][9] The active site of the protein is defined, and the docking algorithm explores various conformations of the ligand within this site.

  • Analysis of Results: The results are analyzed based on the docking score or binding energy, which estimates the binding affinity. The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are visualized and examined.[1]

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized pyridazine compounds is experimentally validated using various in vitro assays.

  • COX-1/COX-2 Inhibition Assay: This assay evaluates the ability of the compounds to inhibit the cyclooxygenase enzymes. The concentration of the compound that causes 50% inhibition (IC50) is determined.[2]

  • Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition: The inhibitory effects on these enzymes are determined by measuring the enzyme activity in the presence of the inhibitor. The inhibition constant (Ki) is then calculated.[3]

  • α-Amylase Inhibition Assay: This assay measures the ability of the compounds to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values are determined to quantify the inhibitory potency.[4]

  • Kinase Inhibition Assays (c-Met, Pim-1, EGFR, CDK-2): The inhibitory activity against various kinases is assessed to determine the potential of the compounds as anticancer agents. The IC50 values are measured to compare their efficacy.[5][6]

Visualizations

The following diagrams illustrate a typical experimental workflow for screening pyridazine-based inhibitors and a simplified signaling pathway relevant to some of the targeted enzymes.

experimental_workflow Experimental Workflow for Pyridazine-Based Inhibitor Screening cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis A Computational Design & Docking B Synthesis of Pyridazine Derivatives A->B C Enzyme Inhibition Assays B->C D Antiproliferative Assays (Cancer Cell Lines) B->D E Animal Models of Disease C->E Promising Compounds G Structure-Activity Relationship (SAR) C->G D->E Promising Compounds D->G F Toxicity & Pharmacokinetic Studies E->F H Lead Optimization F->H G->H

Caption: A typical workflow for the design, synthesis, and evaluation of novel pyridazine-based inhibitors.

signaling_pathway Simplified c-Met Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Pyridazine-based c-Met Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified representation of the c-Met signaling pathway, a target for some pyridazine inhibitors.[5]

References

Safety Operating Guide

Proper Disposal of Pyridazin-3-ylmethanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and disposal protocols for Pyridazin-3-ylmethanamine hydrochloride. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. The following information is synthesized from available safety data sheets for the compound and its structural analogs.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The compound is categorized as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] It is also recognized as being toxic to aquatic life.[3]

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[4] Work should be conducted in a well-ventilated area, and if inhalation of dust or fumes is a risk, a NIOSH-approved respirator is necessary.

Handling: Avoid all direct contact with the skin, eyes, and clothing.[4] Do not ingest the substance or inhale any dust or fumes. It is imperative to wash hands thoroughly after handling.[2][4] Eating, drinking, or smoking in the designated handling area is strictly prohibited.[2][3]

Quantitative Hazard and Safety Data

The following table summarizes key quantitative data and hazard statements for this compound.

CategoryInformationReference
Acute Toxicity (Oral) Category 4[3]
Skin Corrosion/Irritation Category 2[2]
Serious Eye Damage/Irritation Category 2[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH401: Toxic to aquatic life[1][3]
Precautionary Statements P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is critical to prevent harm to personnel and the environment. All waste materials must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for all this compound waste.

  • This includes unused or expired compounds, contaminated personal protective equipment (e.g., gloves, lab coats), and any materials used for cleaning spills.

2. Spill Management:

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[5]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[5]

  • It is crucial to prevent the spillage from entering drains or waterways.[3][5]

3. Decontamination of Reusable Equipment:

  • Any non-disposable laboratory equipment that has come into contact with the chemical must be thoroughly decontaminated.

  • Triple rinse the equipment with a suitable solvent.

  • Dispose of the rinsing solvent as hazardous waste.

4. Disposal of Empty Containers:

  • Empty containers must be handled as hazardous waste.

  • Triple rinse the container with an appropriate solvent.[5]

  • The collected rinsate should be disposed of as hazardous waste.

  • Do not mix with other waste streams.[3]

5. Final Disposal:

  • All waste, including the sealed container of solid waste and any liquid waste from decontamination, must be disposed of through a licensed and approved hazardous waste disposal contractor or plant.[2][3][4][6]

  • Adhere to all local, state, and federal regulations concerning hazardous waste disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

A Start: Unused Compound or Contaminated Material B Segregate into a Labeled, Sealed Hazardous Waste Container A->B H Dispose of all Hazardous Waste via Approved Contractor B->H C Spill Occurs D Contain with Inert Absorbent Material C->D E Collect and Add to Hazardous Waste Container D->E E->H F Decontaminate Reusable Equipment (Triple Rinse) G Collect Rinsate as Hazardous Waste F->G G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Pyridazin-3-ylmethanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for Pyridazin-3-ylmethanamine hydrochloride

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This chemical is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation, is harmful if swallowed or inhaled, and may cause respiratory irritation.[1][2] The signal word for this substance is "Warning".[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. Engineering controls, such as fume hoods, should always be the first line of defense to minimize inhalation exposure.

Recommended PPE:

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]To prevent skin contact, which can cause irritation.[1] The thickness of the glove is a key factor in its level of protection.[3]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes, which can cause serious eye irritation.[1]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.To prevent respiratory tract irritation from inhalation of dust.[1][4]

Operational Plans: Handling and Storage

Strict adherence to handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.[4]

  • Dust Minimization: As the compound is a solid, handle it carefully to avoid generating dust.[2]

Storage Procedures:

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere is recommended.[2]

Emergency and Disposal Plans

Preparedness for emergencies and a clear understanding of disposal procedures are non-negotiable aspects of laboratory safety.

Emergency Procedures

Emergency_Procedures cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material Contain->Collect DisposeSpill Dispose of as Hazardous Waste Collect->DisposeSpill Exposure Exposure Occurs SkinContact Skin Contact: Wash with soap and water Exposure->SkinContact EyeContact Eye Contact: Rinse with water for 15 mins Exposure->EyeContact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Seek immediate medical attention Exposure->Ingestion SeekMedical Seek Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

In the event of a spill , evacuate the area, ensure adequate ventilation, and contain the spill with an inert absorbent material. Collect the material and dispose of it as hazardous waste. For skin contact , wash the affected area immediately with soap and plenty of water. In case of eye contact , rinse cautiously with water for several minutes. If inhaled , move the person to fresh air. If swallowed , seek immediate medical attention.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Disposal_Plan cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Unused Unused Product Container Designated, Labeled Hazardous Waste Container Unused->Container Contaminated Contaminated Materials (Gloves, Absorbents) Contaminated->Container Licensed Licensed Waste Disposal Service Container->Licensed

Collect unused product and any contaminated materials (e.g., gloves, absorbent pads) in a designated and clearly labeled hazardous waste container. This container should be kept closed and stored in a safe, designated area. Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.